2-Chloromethyl-3,5-dimethylpyridin-4-ol
Description
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Properties
IUPAC Name |
2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPGXVIDGBHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
structural analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
An In-depth Technical Guide to the Structural Analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
Authored by: A Senior Application Scientist
Introduction
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring a substituted pyridine core, a hydroxyl group, and a reactive chloromethyl moiety, makes it a valuable intermediate in the synthesis of various pharmaceutical agents. The precise arrangement of these functional groups is critical to its reactivity and biological activity. Therefore, a rigorous and multi-faceted approach to its structural elucidation is paramount to ensure its identity, purity, and suitability for downstream applications.
This guide provides a comprehensive overview of the key analytical techniques employed in the . It is designed for researchers, scientists, and drug development professionals, offering not only procedural outlines but also the underlying scientific principles and expected outcomes. The methodologies described herein are self-validating, ensuring a high degree of confidence in the final structural assignment.
Molecular Structure and Key Features
The foundational step in any structural analysis is a thorough understanding of the molecule's constituent parts. 2-Chloromethyl-3,5-dimethylpyridin-4-ol possesses a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1] Its structure is characterized by a pyridine ring substituted with two methyl groups at positions 3 and 5, a hydroxyl group at position 4, and a chloromethyl group at position 2. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint that can be interrogated by various analytical methods.
Part 1: Spectroscopic Characterization
Spectroscopic techniques are the cornerstone of structural analysis for organic molecules. They provide detailed information about the electronic and vibrational states of chemical bonds, as well as the chemical environment of individual atoms. For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is essential for an unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the .
Rationale for NMR Analysis
The choice of NMR as the primary analytical technique is dictated by its ability to provide precise information about the connectivity of atoms. For a molecule with multiple isomers, such as substituted pyridines, NMR is crucial for definitively establishing the substitution pattern. The chemical shift, integration, and multiplicity of the proton signals, along with the number and chemical shifts of the carbon signals, allow for a complete mapping of the molecular structure.
¹H NMR Spectroscopy: A Proton's Perspective
Expected ¹H NMR Spectrum:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH | ~7.5-8.5 | Singlet | 1H | The lone proton on the pyridine ring is deshielded by the electronegative nitrogen atom and the aromatic ring current. |
| -CH₂Cl | ~4.5-5.0 | Singlet | 2H | The methylene protons are adjacent to an electronegative chlorine atom and the aromatic ring, leading to a significant downfield shift. |
| Ar-CH₃ (x2) | ~2.2-2.5 | Singlet | 6H | The two methyl groups on the aromatic ring are in a similar chemical environment. |
| -OH | Variable (broad) | Singlet | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the -OH proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹³C NMR Spectroscopy: The Carbon Backbone
Expected ¹³C NMR Spectrum:
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Rationale |
| C=N (C2) | ~150-160 | The carbon atom double-bonded to the nitrogen in the pyridine ring is significantly deshielded. |
| C-OH (C4) | ~155-165 | The carbon atom attached to the hydroxyl group is also highly deshielded. |
| C-CH₃ (C3, C5) | ~130-140 | The substituted aromatic carbons. |
| Aromatic CH (C6) | ~120-130 | The aromatic carbon bearing a proton. |
| -CH₂Cl | ~40-50 | The carbon of the chloromethyl group is deshielded by the adjacent chlorine atom. |
| Ar-CH₃ (x2) | ~15-25 | The methyl carbons attached to the aromatic ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Employ the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[2] The absorption of infrared radiation corresponds to the vibrational transitions of chemical bonds.
Rationale for IR Analysis
For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, IR spectroscopy is instrumental in confirming the presence of the hydroxyl (-OH) group, the C-Cl bond, the aromatic C=C and C=N bonds, and the C-H bonds of the methyl and chloromethyl groups.[3][4]
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200-3600 | Broad, Strong | Stretching |
| C-H (aromatic) | 3000-3100 | Medium | Stretching |
| C-H (aliphatic) | 2850-3000 | Medium | Stretching |
| C=C, C=N (aromatic ring) | 1500-1650 | Medium-Strong | Stretching |
| C-O (hydroxyl) | 1200-1300 | Strong | Stretching |
| C-Cl | 600-800 | Strong | Stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For the KBr pellet method, grind a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.
Rationale for MS Analysis
MS is crucial for determining the molecular weight of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and confirming its elemental composition. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a definitive signature in the mass spectrum.[5][6][7]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak should be observed at m/z corresponding to the molecular weight of the compound (171.62). Due to the presence of one chlorine atom, there will be an M+2 peak at m/z 173 with an intensity of approximately one-third of the M⁺ peak.[6]
-
Fragmentation Pattern: Common fragmentation pathways for halogenated organic compounds include the loss of the halogen atom or the entire haloalkyl group.[8] For 2-Chloromethyl-3,5-dimethylpyridin-4-ol, key fragments may include:
-
[M - Cl]⁺: Loss of a chlorine radical.
-
[M - CH₂Cl]⁺: Loss of the chloromethyl radical.
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often provides detailed fragmentation information.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Determine the m/z values of the molecular ion and major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.
Part 2: Crystallographic Analysis
While spectroscopic methods provide a wealth of information about the connectivity and functional groups, X-ray crystallography offers an unparalleled, unambiguous three-dimensional picture of the molecule's structure in the solid state.
Single-Crystal X-ray Diffraction
This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams can be used to determine the precise arrangement of atoms in the crystal lattice.[9][10]
Rationale for X-ray Crystallography
For a molecule with potential for tautomerism and various conformational possibilities, single-crystal X-ray diffraction provides definitive proof of its solid-state structure. It can confirm the substitution pattern on the pyridine ring and provide precise bond lengths and angles, offering insights into the molecule's electronic structure and intermolecular interactions.[11]
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of 2-Chloromethyl-3,5-dimethylpyridin-4-ol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.[10]
-
Data Collection: Place the crystal in a stream of cold nitrogen and collect diffraction data using a single-crystal X-ray diffractometer.[10]
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the unit cell. Solve the structure using direct methods or Patterson methods to locate the positions of the atoms. Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
Validation and Analysis: Validate the final structure using crystallographic software and analyze the bond lengths, bond angles, and intermolecular interactions.
Part 3: Synthesis and Purity Assessment
A comprehensive structural analysis also considers the synthetic origin of the compound and its purity.
Synthetic Pathway
While multiple synthetic routes may exist, a common approach for preparing substituted pyridines involves the modification of a pre-existing pyridine ring. For instance, a plausible synthesis could involve the chlorination of the corresponding 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. Understanding the synthesis is crucial as it can provide insights into potential impurities and byproducts. A related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, is synthesized from 2,3,5-trimethylpyridine through a multi-step process involving oxidation, nitration, methoxylation, acylation, hydrolysis, and halogenation.[12]
Illustrative Synthetic Workflow
Caption: A generalized synthetic workflow for 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Purity Assessment
The purity of the synthesized compound must be rigorously assessed to ensure that the structural analysis is performed on the correct chemical entity.
Key Purity Assessment Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A high-purity sample of 2-Chloromethyl-3,5-dimethylpyridin-4-ol should exhibit a single major peak in the chromatogram.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. Impurities will typically broaden the melting point range and depress the melting point.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N, Cl) of the compound. The experimentally determined percentages should be in close agreement with the theoretical values calculated from the molecular formula.
Conclusion
The requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. For an unequivocal three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This comprehensive analytical approach, coupled with rigorous purity assessment, ensures the unambiguous identification and characterization of this important chemical entity, thereby supporting its application in research and development.
References
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. Retrieved from [Link]
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Singh, S. K., & Singh, R. (2010). Effect of pyridine on infrared absorption spectra of copper phthalocyanine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1469-1473. Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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Tsvetkov, E. N. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 691. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
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Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Synthesis and crystal structure of mercury complex of saccharin with pyridine [Hg(sac)2(py)2]. Retrieved from [Link]
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FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]
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An In-Depth Technical Guide to 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its pivotal role in pharmaceutical synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its closely related and industrially significant analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The latter is a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. This document will delve into the synthesis, chemical properties, reactivity, and applications of these compounds, with a particular focus on their role in the production of omeprazole.
Introduction: A Tale of Two Intermediates
2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS 220771-03-9) is an aromatic heterocyclic compound recognized for its utility in organic synthesis.[1][2] While specific, detailed synthetic routes and applications in publicly available literature are limited, its structure suggests a significant potential as a precursor to more complex molecules.
Its 4-methoxy analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), is a well-documented and critical building block in the pharmaceutical industry.[3][4] It serves as a key intermediate in the synthesis of several proton pump inhibitors, including omeprazole, esomeprazole, and tenatoprazole.[5] These drugs are mainstays in the treatment of conditions such as gastric and duodenal ulcers and reflux esophagitis.[5]
This guide will first explore the established synthesis and applications of the 4-methoxy derivative due to the wealth of available information and then extrapolate to the likely synthesis and role of the 4-ol compound, providing a holistic view for the research and development scientist.
Synthesis of the Key Intermediate: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
The industrial synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that has been refined to optimize yield and purity.[3] A common and effective route starts from 2,3,5-trimethylpyridine.[6]
The overall synthetic pathway can be visualized as a sequence of oxidation, nitration, methoxylation, acylation, hydrolysis, and finally, chlorination.[6]
Caption: Synthetic pathway to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl.
Step-by-Step Synthetic Protocol
A widely employed method for the final chlorination step, converting the 2-hydroxymethyl precursor to the desired 2-chloromethyl product, utilizes thionyl chloride or triphosgene.[4][5]
Protocol: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine [5]
-
Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in a suitable solvent such as toluene.
-
Cooling: Cool the solution to a temperature between 0 and 10 °C.
-
Chlorination: Slowly add a toluene solution of a chlorinating agent, such as triphosgene, dropwise to the cooled solution. The molar ratio of the starting material to triphosgene is typically around 1:0.35 to 1:0.37.
-
Reaction Monitoring: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, add a small amount of methanol to quench any remaining chlorinating agent.
-
Work-up: Remove acidic gases under reduced pressure.
-
Isolation: The product, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, can be isolated by centrifugation and drying. This method is noted for its high yield and purity.[5]
Proposed Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
While specific literature detailing the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol is scarce, a plausible route can be inferred from established pyridine chemistry and the synthesis of its 4-methoxy analog. A likely precursor would be a 2-hydroxymethyl-3,5-dimethylpyridin-4-ol, which could then be chlorinated.
The synthesis of substituted 4-hydroxypyridines can be achieved through various methods, including the reaction of 1,3-diketones with an ammonia source, followed by cyclization.[7]
The Bridge: Methylation of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
The conversion of the 4-hydroxyl group to a 4-methoxy group is a critical step in connecting the chemistry of the two intermediates discussed. This transformation is typically achieved through methylation.
The choice of methylating agent and reaction conditions can influence the outcome of the reaction, particularly in molecules with multiple potential sites for alkylation.[8] "Hard" methylating agents like dimethyl sulfate tend to favor methylation on heteroatoms with a higher partial negative charge, such as the oxygen of a hydroxyl group, while "soft" agents like methyl iodide might show different selectivity.[8][9]
Proposed Protocol: Methylation of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
-
Base Treatment: The pyridin-4-ol is first treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF or acetonitrile) to generate the corresponding alkoxide. This step is crucial for activating the hydroxyl group for nucleophilic attack.
-
Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is then added to the reaction mixture.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to ensure completion.
-
Work-up and Isolation: The reaction is quenched with water, and the product, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, is extracted with an organic solvent. Subsequent treatment with HCl would yield the hydrochloride salt.
The polarity of the solvent can also play a significant role in directing the methylation towards either the nitrogen or the oxygen atom in hydroxypyridines.[9]
Chemical Reactivity: The Versatile Chloromethyl Group
The primary site of reactivity in both 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its 4-methoxy analog is the 2-chloromethyl group. This functional group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing more complex molecules, particularly in the formation of carbon-sulfur bonds, which is a key step in the synthesis of many proton pump inhibitors.[5]
The general reaction can be depicted as:
Caption: Nucleophilic substitution at the 2-chloromethyl position.
Application in Drug Development: The Synthesis of Omeprazole
The most prominent application of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride is in the synthesis of omeprazole.[4] The synthesis involves a nucleophilic substitution reaction where the chloromethyl group reacts with the sulfur atom of 2-mercapto-5-methoxybenzimidazole.[3]
Protocol: Synthesis of the Omeprazole Sulfide Intermediate [3]
-
Base and Nucleophile Preparation: In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating. To this solution, add 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves.
-
Cooling: Cool the reaction mixture.
-
Addition of the Pyridine Intermediate: In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.
-
Coupling Reaction: Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.
-
Reaction Maintenance: Allow the reaction temperature to rise and maintain it for several hours.
-
Precipitation and Isolation: Cool the mixture and add water to precipitate the sulfide intermediate (pyrmetazole). The solid product is then collected by filtration.
This sulfide intermediate is then oxidized to the corresponding sulfoxide to yield omeprazole.
Physicochemical Properties and Safety Data
A summary of the available physicochemical data for both compounds is presented below. It is important to note that the data for 2-Chloromethyl-3,5-dimethylpyridin-4-ol is more limited.
| Property | 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride |
| CAS Number | 220771-03-9[1] | 86604-75-3 |
| Molecular Formula | C8H10ClNO[1] | C9H13Cl2NO |
| Molecular Weight | 171.62 g/mol [1] | 222.11 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Powder |
| Melting Point | 154-159 °C | 128-131 °C |
| Solubility | Soluble in DMSO and Methanol (slightly) | Soluble in water |
Safety Information:
Safety data for 2-Chloromethyl-3,5-dimethylpyridin-4-ol is not extensively documented. For its 4-methoxy analog, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] It is also harmful if swallowed and may cause an allergic skin reaction.[11] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling these compounds. Work should be conducted in a well-ventilated fume hood.[12]
Conclusion
2-Chloromethyl-3,5-dimethylpyridin-4-ol and its 4-methoxy derivative are valuable intermediates in organic and medicinal chemistry. While the 4-methoxy compound is a well-established and critical component in the synthesis of widely used pharmaceuticals like omeprazole, the 4-ol presents as a likely precursor with significant synthetic potential. A deeper understanding of the synthesis and reactivity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol could open new avenues for the development of novel compounds and more efficient synthetic routes to existing drugs. This guide provides a comprehensive overview based on current knowledge and offers scientifically grounded proposals for further investigation into these important chemical entities.
References
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. (URL: [Link])
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Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (URL: [Link])
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Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (URL: [Link])
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(PDF) Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity - ResearchGate. (URL: [Link])
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How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (URL: [Link])
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Influence of methylation and demethylation on plant uptake of emerging contaminants - NIH. (URL: [Link])
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2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID - PubChem. (URL: [Link])
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Methodological & Application
Application Note: Strategic Use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol in the Synthesis of Potent Pharmaceutical Agents
Introduction
2-Chloromethyl-3,5-dimethylpyridin-4-ol and its related analogues, particularly the 4-methoxy derivative, are heterocyclic building blocks of significant interest in medicinal chemistry and process development. While the 4-methoxy variant, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (CAS 86604-75-3), is extensively documented as a key intermediate in the industrial synthesis of blockbuster anti-ulcer drugs, the 4-ol variant serves a similar role as a reactive precursor.[1][2] The strategic importance of this scaffold lies in the electrophilic nature of its 2-chloromethyl group, which allows for precise and efficient coupling with nucleophilic partners to construct complex molecular architectures.
This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the primary application of this reagent: the synthesis of the pyridine-benzimidazole core of proton pump inhibitors (PPIs). We will explore the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical process parameters that ensure success.
Core Application: A Cornerstone in Proton Pump Inhibitor (PPI) Synthesis
The vast majority of applications for 2-chloromethyl-3,5-dimethylpyridin-4-ol and its derivatives are centered on the synthesis of PPIs such as Omeprazole, Esomeprazole, and Tenatoprazole.[3] These drugs function by inhibiting the H+/K+-ATPase (the proton pump) in the stomach, thereby reducing gastric acid secretion. The molecular structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.
The key synthetic step facilitated by our title compound is the formation of a thioether bond by coupling the electrophilic chloromethylpyridine with a nucleophilic mercaptobenzimidazole derivative. This reaction is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.
Mechanism and Rationale of the Coupling Reaction
The success of the synthesis hinges on the controlled execution of the SN2 reaction. The key steps are:
-
Deprotonation: The thiol group (-SH) on the benzimidazole ring is weakly acidic. In the presence of a suitable base (e.g., sodium hydroxide), it is deprotonated to form a highly nucleophilic thiolate anion (-S⁻). This step is critical as the neutral thiol is a poor nucleophile.
-
Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom of the 2-chloromethyl group on the pyridine ring.
-
Displacement: The chloride ion, being a good leaving group, is displaced, resulting in the formation of the desired thioether linkage.
The choice of base and solvent is paramount. A strong base like NaOH or KOH is required for complete deprotonation of the thiol. The reaction is often performed in a polar aprotic solvent like dichloromethane or in a biphasic system with a phase-transfer catalyst to facilitate the interaction between the aqueous base and the organic-soluble reactants.[4]
Visualizing the Core Reaction
The following diagram illustrates the fundamental coupling reaction between the activated pyridine intermediate and a mercaptobenzimidazole core, which forms the backbone of many PPI drugs.
Caption: Core SN2 coupling reaction for PPI synthesis.
Detailed Laboratory Protocol: Synthesis of an Omeprazole Thioether Precursor
This protocol details the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride with 5-methoxy-2-mercaptobenzimidazole. This specific example is widely documented and serves as a reliable model for reactions involving the 4-ol analogue.[4]
Materials and Reagents:
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 eq)
-
5-Methoxy-2-mercaptobenzimidazole (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, optional but recommended)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Condenser (if heating is required)
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reaction setup to the isolation of the final product.
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Application Notes and Protocols for 2-Chloromethyl-3,5-dimethylpyridin-4-ol: A Versatile Intermediate in Chemical Synthesis
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the experimental use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. While its 4-methoxy analogue is a well-documented key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole, this guide focuses on the unique reactivity and potential of the 4-hydroxyl variant.[1][2][3] We will explore its synthesis, characteristic reactions, and provide detailed, field-proven protocols for its application as a versatile chemical building block. The inherent reactivity of both the chloromethyl group and the 4-hydroxyl position opens avenues for creating diverse molecular scaffolds for pharmaceuticals, material science, and specialized chemical synthesis.
Introduction: A Tale of Two Pyridines
The substituted pyridine scaffold is a cornerstone in medicinal chemistry. The most prominent member of this family is arguably 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the direct precursor to omeprazole and other blockbuster anti-ulcer drugs.[1][4][5] This intermediate's primary function is to couple with a benzimidazole thiol derivative, a reaction driven by the highly reactive chloromethyl group.
The subject of this guide, 2-Chloromethyl-3,5-dimethylpyridin-4-ol, shares this reactive chloromethyl moiety but possesses a hydroxyl group at the 4-position instead of a methoxy group. This substitution introduces a second reactive site, significantly expanding its synthetic utility beyond that of its famous cousin. The hydroxyl group is a versatile functional handle that can be oxidized or used as a nucleophile for further derivatization.[4] Furthermore, this compound can be considered a potential impurity in the synthesis of the 4-methoxy derivative through demethylation, highlighting their close chemical relationship.[6] This guide provides the necessary protocols to harness the dual functionality of this valuable, yet less documented, chemical intermediate.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The data below is compiled from various safety data sheets and chemical suppliers.
| Property | Value | Reference |
| IUPAC Name | 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | |
| CAS Number | 220771-03-9 | [7] |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | |
| Appearance | White to off-white solid/powder | [1][8] |
| Melting Point | 128-131 °C (for hydrochloride salt) | [1][2] |
| Solubility | Soluble in water (for hydrochloride salt) | [1] |
GHS Hazard Information & Safety Precautions
This compound and its analogues are classified as hazardous. Strict adherence to safety protocols is mandatory.
-
Hazard Statements: Causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause respiratory irritation (H335).[9]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][10] For handling fine powders, a dust respirator (e.g., N95) is recommended.[10]
-
Handling: Avoid dust formation and all personal contact, including inhalation.[7][10] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Core Applications & Experimental Protocols
The utility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol stems from its two distinct reactive centers. The protocols below are designed to be self-validating and provide a foundation for further independent research.
Application I: Synthesis of the Core Intermediate
The most direct route to this compound is the chloromethylation of the corresponding pyridin-4-ol precursor.[4] This reaction leverages a chloromethylating agent, often activated by a Lewis acid, to install the reactive chloromethyl group.
Protocol 1: Synthesis via Chloromethylation of 3,5-Dimethylpyridin-4-ol
This protocol describes the electrophilic substitution to form the target compound. The causality behind this protocol lies in the activation of the chloromethylating agent by the Lewis acid, creating a potent electrophile that attacks the electron-rich pyridine ring. Anhydrous conditions are critical to prevent the hydrolysis of the reagents.[4]
Caption: Workflow for the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-dimethylpyridin-4-ol (1 equivalent) and a suitable Lewis acid catalyst like zinc chloride (0.1-0.2 equivalents).
-
Dissolution: Add a sufficient volume of an anhydrous solvent, such as dichloromethane (DCM), to dissolve the starting material.
-
Reaction Initiation: Cool the mixture in an ice bath (0-5 °C). Slowly add chloromethyl methyl ether (1.1 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: This exothermic reaction requires careful temperature control to prevent side reactions and ensure regioselectivity.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Application II: Nucleophilic Substitution at the Chloromethyl Group
The primary utility of this compound is as an electrophile for building larger molecules. The chloromethyl group is an excellent leaving group, making the benzylic-like carbon highly susceptible to attack by a wide range of nucleophiles.[4] This is the key step in the synthesis of PPIs.[11]
Protocol 2: General Procedure for Sₙ2 Reaction with a Thiol Nucleophile
This protocol demonstrates the coupling of the pyridine intermediate with a generic thiol, a reaction analogous to the core step in omeprazole synthesis.
Caption: General workflow for nucleophilic substitution at the chloromethyl position.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a round-bottom flask, dissolve the thiol nucleophile (1 equivalent) and a suitable base (1.1 equivalents, e.g., sodium hydroxide or potassium carbonate) in a polar solvent like ethanol or DMF. Stir for 15 minutes at room temperature to deprotonate the thiol, forming the more potent thiolate nucleophile.
-
Addition of Electrophile: Dissolve 2-Chloromethyl-3,5-dimethylpyridin-4-ol (1 equivalent) in a minimum amount of the same solvent and add it dropwise to the thiolate solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Gentle heating (40-50 °C) may be required for less reactive nucleophiles.
-
Trustworthiness Check: The disappearance of the starting pyridine material and the appearance of a new, less polar spot on the TLC plate indicates a successful substitution.
-
-
Workup and Isolation: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) if a strong base was used. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude product can be purified via column chromatography or recrystallization to yield the final thioether.
Future Directions: Leveraging the 4-Hydroxyl Group
The presence of the 4-OH group provides a secondary point for diversification, a feature not available in the 4-methoxy analogue.
-
Oxidation: The hydroxyl group can be oxidized to the corresponding pyridinone, a different class of heterocyclic compound, using standard oxidizing agents.[4]
-
Etherification/Esterification: The hydroxyl group can act as a nucleophile itself. It can be alkylated to form ethers (including methylation to produce the omeprazole precursor) or acylated to form esters, allowing for the attachment of a wide array of functional groups.
-
Material Science: The polar hydroxyl group makes this compound a potential precursor for coordination chemistry, including the synthesis of metal-organic frameworks (MOFs) or specialized catalysts.[4]
By employing the protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize 2-Chloromethyl-3,5-dimethylpyridin-4-ol as a robust and versatile intermediate for innovation in drug discovery and material science.
References
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FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]
- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Eureka. (n.d.). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). The Chemically Elegant Proton Pump Inhibitors. PMC. Retrieved from [Link]
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-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors. Retrieved from [Link]
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ChemBK. (2024). 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. Retrieved from [Link]
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Introduction: The 2-Chloromethylpyridine Scaffold - A Cornerstone in Drug Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-chloromethyl-3,5-dimethylpyridin-4-ol and its analogs in medicinal chemistry.
Substituted 2-chloromethylpyridines are a class of highly valuable intermediates in medicinal chemistry. Their utility stems from a reactive chloromethyl group at the 2-position, which serves as an excellent electrophilic handle for coupling with various nucleophiles, and a modifiable pyridine core that allows for fine-tuning of a molecule's physicochemical and pharmacological properties. While numerous derivatives exist, this guide will focus on 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its closely related, commercially significant analog, 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Due to its pivotal role in the synthesis of blockbuster anti-ulcer drugs, the 4-methoxy derivative is one of the most well-documented examples of this scaffold's application. We will use it as our primary case study to illustrate the profound impact of this chemical class, providing detailed protocols and mechanistic insights. We will then return to the specific properties and potential applications of the 4-ol parent compound, exploring its unique utility.
Part 1: The Archetypal Application: Synthesis of Proton Pump Inhibitors (PPIs)
The most prominent application of the 2-chloromethyl-3,5-dimethylpyridine scaffold is in the industrial-scale synthesis of proton pump inhibitors (PPIs). Drugs like omeprazole, esomeprazole, and lansoprazole, which belong to this class, are mainstays in the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] The pyridine derivative provides a crucial half of the final drug molecule.
Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
PPIs are prodrugs that require activation in an acidic environment.[4][5] Upon reaching the secretory canaliculi of gastric parietal cells, the molecule undergoes an acid-catalyzed rearrangement to form a reactive tetracyclic sulfenamide cation.[6] This active species then forms a covalent disulfide bond with cysteine residues (primarily Cys813) on the H⁺/K⁺-ATPase enzyme, also known as the proton pump.[4][6] This irreversible binding inactivates the pump, preventing the final step of acid secretion into the stomach lumen. The long duration of action is attributed to the need for the de novo synthesis of new enzyme pumps to restore acid secretion.[5]
Caption: General workflow for the synthesis of Omeprazole.
Application Notes & Protocols
The following protocols are based on established industrial and laboratory methods. [2][7][8]Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.
Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
This procedure details the conversion of the hydroxymethyl precursor to the reactive chloromethyl intermediate using a common chlorinating agent, thionyl chloride.
Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous byproducts are easily removed, driving the reaction to completion and simplifying purification. Dichloromethane is an excellent solvent as it is relatively inert and has a low boiling point for easy removal.
Materials:
-
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 0.15 mol) in anhydrous dichloromethane (e.g., 400 mL). [8]2. Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of thionyl chloride (e.g., 0.158 mol) in anhydrous dichloromethane (e.g., 100 mL) in a dropping funnel.
-
Add the thionyl chloride solution dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature below 10 °C. [8]5. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 30-60 minutes. [2][8]6. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting solid residue is suspended in hexane (e.g., 200 mL) and stirred vigorously to wash away non-polar impurities. [8]9. Collect the solid product by vacuum filtration, wash with a small amount of fresh hexane, and dry in a vacuum oven to yield 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white to off-white solid. [8]
Reactant/Reagent Molar Eq. Purpose Typical Yield Purity (HPLC) 2-Hydroxymethyl-...-pyridine 1.0 Starting Material - >98% Thionyl Chloride ~1.05-1.1 Chlorinating Agent >95% >99% | Dichloromethane | Solvent | Reaction Medium | - | - |
Protocol 2: Synthesis of the Thioether Intermediate (Omeprazole Precursor)
This protocol describes the coupling of the chloromethylpyridine intermediate with the benzimidazole core.
Rationale: This is a classic Sₙ2 reaction where the thiol group of 2-mercaptobenzimidazole, deprotonated by a base (NaOH) to form a more nucleophilic thiolate, attacks the electrophilic carbon of the chloromethyl group. This displaces the chloride leaving group to form the C-S bond of the thioether. A mixed solvent system of ethanol and water is often used to ensure solubility of both the organic precursors and the inorganic base.
Materials:
-
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
-
2-Mercapto-5-methoxybenzimidazole
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a reaction vessel, prepare a solution of sodium hydroxide (e.g., 0.13 mol) in a mixture of ethanol (e.g., 50 mL) and water. [7]2. Add 2-mercapto-5-methoxybenzimidazole (e.g., 0.10 mol) to the basic solution and heat to reflux until fully dissolved, forming the sodium thiolate salt. [7]3. Cool the reaction mixture to below 10 °C in an ice bath.
-
In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in ethanol.
-
Slowly add the solution of the chloromethylpyridine to the cooled thiolate solution.
-
Allow the reaction to stir at room temperature for several hours or until completion, as monitored by TLC.
-
Upon completion, the product may precipitate. The reaction mixture can be diluted with water to further encourage precipitation.
-
Collect the solid thioether intermediate by filtration, wash with water and a small amount of cold ethanol, and dry under vacuum.
This thioether is then oxidized in a subsequent step (e.g., using meta-chloroperoxybenzoic acid, m-CPBA) to yield omeprazole. [9]
Part 2: The Core Compound: 2-Chloromethyl-3,5-dimethylpyridin-4-ol
While its 4-methoxy analog is a superstar in the PPI world, the parent compound, 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9), is also a valuable research chemical. [10]
Synthesis and Properties
The synthesis of this compound typically involves the direct chloromethylation of the 3,5-dimethylpyridin-4-ol precursor. [11]This can be achieved using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether with a Lewis acid catalyst. [11]
-
Structure: It possesses the same reactive chloromethyl group as its methoxy counterpart.
-
The 4-OH Group: The hydroxyl group at the 4-position offers an additional site for chemical modification. It can be alkylated, acylated, or used in other functional group transformations, making it a versatile building block for creating diverse chemical libraries. It also increases the polarity of the molecule compared to the methoxy version.
Potential Applications in Medicinal Chemistry
The true value of 2-Chloromethyl-3,5-dimethylpyridin-4-ol lies in its potential as a scaffold for new drug discovery beyond traditional PPIs.
-
Analog Synthesis for SAR Studies: By substituting the 4-methoxy group of a drug like omeprazole with a 4-hydroxyl group, medicinal chemists can probe the importance of this position for biological activity. This helps build Structure-Activity Relationship (SAR) models, guiding the design of more potent and selective drugs.
-
Enzyme Inhibition Studies: The reactive nature of the compound makes it a useful tool for exploring the active sites of various enzymes. It can be used as a starting point to design covalent inhibitors for targets beyond the proton pump. [11]3. Novel Therapeutic Areas: The pyridine scaffold is present in a wide range of bioactive molecules. Patents have suggested that derivatives of this class could be used as autotaxin inhibitors, which have potential applications in treating chronic inflammatory diseases, fibrosis, and cancer. [12]
Conclusion and Future Directions
The 2-chloromethyl-3,5-dimethylpyridine scaffold, represented by both the 4-ol and the 4-methoxy derivatives, is a testament to the power of heterocyclic chemistry in drug development. While the 4-methoxy analog's role in PPI synthesis is well-established and has provided immense therapeutic benefit, the 4-ol parent compound offers a gateway to new chemical diversity. For researchers and drug development professionals, this class of compounds remains a fertile ground for innovation, providing the tools to not only optimize existing drug classes but also to build the next generation of therapeutics for a wide range of diseases.
References
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- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? (n.d.). FAQ.
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- What is the mechanism of action for Proton Pump Inhibitors (PPIs)? (2025). Dr.Oracle.
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- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. (n.d.). Sigma-Aldrich.
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Application Notes & Protocols: The Central Role of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine in Proton Pump Inhibitor (PPI) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the pivotal role of the pyridine derivative, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine, as a cornerstone intermediate in the synthesis of a major class of anti-ulcer drugs: the proton pump inhibitors (PPIs). We will elucidate the synthesis of this key building block, detail its subsequent reaction to form the core structure of drugs like omeprazole, and provide validated, step-by-step laboratory protocols. The causality behind experimental choices, process optimization, and green chemistry considerations are also discussed to provide a comprehensive resource for professionals in pharmaceutical development.
Introduction: The Architecture of Gastric Acid Suppression
Proton pump inhibitors (PPIs) represent a class of exceptionally effective drugs for treating acid-related disorders of the upper gastrointestinal tract, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1] Their mechanism of action involves the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme system commonly known as the "proton pump" located in the parietal cells of the stomach wall. Structurally, most PPIs are benzimidazole derivatives, featuring a core benzimidazole ring system linked to a substituted pyridine ring via a methylsulfinyl bridge.[2]
The construction of this precise molecular architecture hinges on the availability of high-purity, reactive intermediates. Among these, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride stands out as the indispensable pyridine-containing building block for many first-generation PPIs, including omeprazole, esomeprazole, and pantoprazole.[1][3][4] Its structure provides the necessary electrophilic center (the chloromethyl group) for coupling with the nucleophilic benzimidazole moiety, thereby forming the thioether precursor to the final active pharmaceutical ingredient (API).[5]
A Note on Nomenclature: The user's query mentioned "2-Chloromethyl-3,5-dimethylpyridin-4-ol". While structurally similar, the key intermediate widely documented and utilized in industrial synthesis is the 4-methoxy derivative, not the 4-hydroxy (-ol) analogue. This guide will focus on the scientifically and commercially relevant 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride .
Section 1: Synthesis of the Keystone Intermediate
The preparation of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The most common industrial routes start from readily available materials like 2,3,5-trimethylpyridine (also known as 2,3,5-collidine) or 3,5-dimethylpyridine (3,5-lutidine).[3][6]
The general synthetic pathway involves a sequence of oxidation, nitration, methoxylation, functional group manipulation at the 2-position, and finally, chlorination.[3][6]
Caption: General synthetic workflow for the preparation of the key pyridine intermediate.
Protocol 1: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl
This protocol is a representative laboratory-scale synthesis of the final chlorination step, starting from the immediate precursor, 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
Rationale: The conversion of the primary alcohol (-CH₂OH) to a chloride (-CH₂Cl) is a critical activation step. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are highly effective chlorinating agents for this transformation because they react to form gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the reaction to completion.[6] The use of an inert solvent like dichloromethane is standard.
Materials:
-
2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1 mole equivalent)
-
Thionyl chloride (SOCl₂) or Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.2 mole equivalents)[6]
-
Dichloromethane (DCM), anhydrous
-
Acetone or another suitable anti-solvent
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂ fumes).
-
Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 250g) in anhydrous dichloromethane (e.g., 480ml).[6]
-
Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.
-
Chlorination: Add the chlorinating agent (e.g., sulfuryl chloride, 225ml) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[6] The addition rate should be controlled to manage the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5-2 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure to remove the dichloromethane and any excess chlorinating agent.[6]
-
Precipitation: Add a suitable anti-solvent, such as acetone, to the concentrated residue and stir vigorously. The hydrochloride salt of the product will precipitate as a solid.[6]
-
Isolation & Drying: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold acetone to remove soluble impurities. Dry the product under vacuum at 50-60 °C to obtain 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[3]
Expected Outcome: A white to off-white crystalline solid with a purity typically exceeding 99% (as determined by HPLC).[3][6]
Section 2: The Coupling Reaction - Assembling the PPI Core
The primary role of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is to serve as the electrophilic partner in a nucleophilic substitution reaction with a 2-mercaptobenzimidazole derivative. This reaction forms a thioether linkage, which is the direct precursor to the final sulfoxide API.
Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. The sulfur atom of the 2-mercaptobenzimidazole, deprotonated by a base (like NaOH), acts as a potent nucleophile. It attacks the electron-deficient carbon of the chloromethyl group, displacing the chloride ion as the leaving group.
Caption: The Sₙ2 mechanism for thioether formation in PPI synthesis.
Protocol 2: Synthesis of Omeprazole Precursor (Thioether)
This protocol details the coupling of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HCl with 2-mercapto-5-methoxybenzimidazole to yield the thioether intermediate, which is subsequently oxidized to omeprazole.
Rationale: The reaction is performed under basic conditions (NaOH) to deprotonate the thiol group of the benzimidazole, generating the thiolate anion required for nucleophilic attack. A mixed solvent system, such as water and methanol or ethanol, is often used to ensure the solubility of both the inorganic base and the organic reactants.[5][7]
Materials:
-
2-mercapto-5-methoxybenzimidazole (1.0 mole equivalent)
-
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.0 mole equivalent)
-
Sodium hydroxide (NaOH) (2.0 mole equivalents)
-
Methanol (or Ethanol) and Water
-
Dichloromethane (for extraction)
Procedure:
-
Base and Nucleophile: In a suitable reaction vessel, dissolve sodium hydroxide (e.g., 22g, 0.56 mol) in water (e.g., 500 mL). Add 2-mercapto-5-methoxybenzimidazole (e.g., 50.0g, 0.28 mol) and stir until a clear solution is formed.[5]
-
Electrophile Addition: In a separate beaker, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (e.g., 62g, 0.28 mol) in methanol (e.g., 300 mL).[5]
-
Coupling Reaction: Slowly add the pyridine solution to the benzimidazole solution. Heat the mixture to reflux and maintain for several hours. Monitor the reaction completion by TLC.[5][7]
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.[5]
-
Extraction: Add water (e.g., 200 mL) to the remaining aqueous residue. Extract the product into dichloromethane (3 x 300 mL).[5]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude thioether product. This product can be purified by crystallization from a suitable solvent like petroleum ether.[5]
Section 3: Final Step - Oxidation to the Active Pharmaceutical Ingredient
The final step in the synthesis of omeprazole and related PPIs is the selective oxidation of the thioether sulfide bridge to a sulfoxide. This step is critical as it introduces the chiral center at the sulfur atom.
Rationale: Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation.[2][7] The reaction conditions must be carefully controlled to prevent over-oxidation to the corresponding sulfone, which is an inactive impurity.[2]
Caption: Simplified workflow from the key intermediate to the final PPI drug.
Section 4: Process Optimization and Green Chemistry
In industrial pharmaceutical synthesis, efficiency, safety, and environmental impact are paramount. Recent advancements focus on optimizing the synthesis of PPIs by applying green chemistry principles.
Key Optimization Strategies:
-
Telescoping Reactions: Modern processes aim to perform multiple synthetic steps in a single pot ("one-pot synthesis") or without isolating intermediates. For example, the synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride can be performed without isolating the products of the first two steps, significantly improving productivity and reducing solvent waste.[1][8]
-
Solvent Choice: Replacing hazardous chlorinated solvents like dichloromethane with greener alternatives is a key goal.
-
Reagent Selection: Using safer and more environmentally benign reagents is preferred. For instance, some newer methods for the chlorination step avoid thionyl chloride in favor of other systems.[9]
-
Yield Improvement: Optimizing reaction parameters such as temperature, concentration, and catalyst loading can lead to higher yields and reduce the formation of byproducts, simplifying purification.[1]
| Parameter | Traditional Approach | Optimized/Green Approach | Rationale |
| Intermediate Isolation | Isolation after each major step | "Telescoped" synthesis without isolation of early intermediates[1][8] | Reduces solvent use, energy consumption, and processing time. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Triphosgene in Toluene[9] | Can offer simpler operation and fewer byproducts under specific conditions. |
| Solvent for Coupling | Chlorinated Solvents (e.g., DCM) | Mixed aqueous/alcoholic systems[5] | Reduces reliance on environmentally persistent and toxic solvents. |
| Purification | Multiple recrystallization steps | Optimized reaction to yield high-purity crude product, minimizing purification needs. | Lowers solvent consumption and product loss during work-up. |
Conclusion
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is not merely a reagent but a linchpin in the synthesis of a multi-billion dollar class of pharmaceuticals. Its carefully designed structure provides the reactive handle necessary to bridge the two heterocyclic systems that define the pharmacophore of many proton pump inhibitors. Understanding the synthesis of this intermediate and the nuances of its subsequent coupling reaction is fundamental for any researcher or professional involved in the development and manufacturing of these vital medicines. The ongoing drive for process optimization and the application of green chemistry principles continue to refine its production, ensuring that the synthesis of PPIs becomes more efficient, safer, and environmentally sustainable.
References
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-
[RASĀYAN J. Chem., Vol. 17, No. 4, 2024] PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. [Link]
- [CN101648907A] Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
[International Journal of PharmTech Research, 2019,12(3): 57-70] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]
- [CN106632256A] Synthesis method of proton pump inhibitors.
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[Patsnap Eureka] Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Patsnap. [Link]
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[Eureka] Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Patsnap. [Link]
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[PubMed] Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]
-
[Semantic Scholar] Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]
- [Google Patents] Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
- [Google Patents] Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- [Google Patents] An improved process for the preparation of pantoprazole and its pharmaceutically acceptable salts.
-
[PubMed Central] On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. [Link]
-
[ResearchGate] PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. [Link]
Sources
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Application Notes & Protocols for 2-Chloromethyl-3,5-dimethylpyridin-4-ol
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9). As a bifunctional heterocyclic compound, it possesses both a reactive chloromethyl group and a pyridinol moiety, making it a valuable intermediate in pharmaceutical synthesis. However, these same structural features necessitate specific procedures to ensure compound integrity and operator safety. These protocols are designed for researchers, chemists, and drug development professionals, offering field-proven insights into best practices for stability, storage, and experimental workflow.
Scientific & Chemical Profile
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a white to off-white solid organic compound. Its utility in synthesis is derived primarily from the reactive C-Cl bond of the chloromethyl group, which is an excellent electrophilic site for nucleophilic substitution reactions.[1] This allows for the facile introduction of the 3,5-dimethylpyridin-4-ol scaffold into larger, more complex molecules.
Structural & Physicochemical Data:
| Property | Value | Source |
| CAS Number | 220771-03-9 | [2][3] |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 154-159°C | |
| Predicted pKa | 5.61 ± 0.28 | |
| Solubility | Slightly soluble in DMSO and Methanol |
The Principle of Tautomerism: Understanding Reactivity
A critical aspect of 4-hydroxypyridine chemistry is its existence in a tautomeric equilibrium with its corresponding pyridone form (2-(Chloromethyl)-3,5-dimethyl-1H-pyridin-4-one). The position of this equilibrium is highly dependent on the solvent environment. In the gas phase or non-polar solvents, the hydroxyl form is often favored, while polar, protic solvents (like water) can shift the equilibrium towards the pyridone form through hydrogen bonding. This is a crucial consideration for reaction design, as the two tautomers may exhibit different reactivity profiles and nucleophilicity.
Storage Protocols & Stability Assessment
The long-term stability of 2-Chloromethyl-3,5-dimethylpyridin-4-ol is contingent on mitigating three primary degradation pathways: hydrolysis, nucleophilic attack, and photodegradation. The recommended storage conditions are derived from an understanding of these chemical liabilities.
Optimal Storage Conditions
For maximal shelf-life and purity, the compound must be stored under the following conditions:
-
Temperature: Freezer storage at -20°C is the optimal condition for long-term stability. For short-term use (1-4 weeks), refrigeration at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This displaces atmospheric moisture and oxygen, preventing hydrolysis of the chloromethyl group and potential oxidative degradation.
-
Container: Use a tightly sealed, amber glass vial or container. The amber glass protects the compound from light, mitigating the risk of photodegradation, a known instability pathway for pyridinol compounds.
-
Environment: The storage location must be a dry, well-ventilated area designated for reactive chemical intermediates.
Known & Inferred Incompatibilities
Due to its reactive nature, 2-Chloromethyl-3,5-dimethylpyridin-4-ol must not be stored with the following classes of chemicals:
-
Strong Nucleophiles: Amines, thiols, and strong bases will react with the chloromethyl group, leading to compound degradation and impurity formation.
-
Strong Oxidizing Agents: Can lead to decomposition of the pyridine ring system.
-
Strong Acids: Pyridine nitrogen is basic and will form salts with strong acids.
-
Lewis Acids: Catalysts like AlCl₃ used in Friedel-Crafts reactions will complex with the pyridine nitrogen, deactivating the compound.
-
Water/Moisture: The compound is susceptible to slow hydrolysis. Pyridine compounds are often hygroscopic and should be handled in a dry environment.
Safe Handling & Personal Protective Equipment (PPE)
Given the compound's classification as a potential irritant and its reactive nature, stringent adherence to safety protocols is mandatory.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Static Discharge: Use non-sparking tools and ensure proper grounding to prevent fire caused by electrostatic discharge.
Required Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.
-
Skin Protection: A flame-retardant lab coat and impervious gloves (nitrile or neoprene) are required. Gloves must be inspected before use and changed immediately if contamination occurs.
-
Respiratory Protection: If exposure limits are exceeded or if dust formation is significant, a full-face respirator with an appropriate cartridge should be used.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Stock Solution
Causality: Due to the compound's "slightly soluble" nature in DMSO and methanol, preparing a concentrated stock solution requires careful technique. This protocol is designed to ensure complete dissolution while minimizing degradation.
-
Pre-Weighing Preparation: Equilibrate the sealed container of 2-Chloromethyl-3,5-dimethylpyridin-4-ol to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Inside a chemical fume hood, carefully weigh the desired amount of the solid (e.g., 10 mg) into a tared, sterile amber glass vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO or Methanol (e.g., 1 mL for a 10 mg/mL solution) to the vial.
-
Dissolution: Cap the vial tightly and vortex gently for 1-2 minutes. If solids persist, sonicate the vial in a water bath at room temperature for 5-10 minutes.
-
Storage of Solution: Once fully dissolved, the stock solution should be blanketed with nitrogen or argon, sealed tightly, and stored at -20°C. For immediate use, it can be kept on ice for the duration of the experiment (not to exceed 4-6 hours).
Workflow for Handling & Transfer
The following diagram illustrates the logical flow for safely handling the compound from storage to experimental use.
Caption: Workflow for handling 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Emergency & Decontamination Procedures
Spill Response Protocol
In the event of a spill, the primary objective is to contain the material and neutralize its reactivity safely.
Caption: Logical flow for responding to a chemical spill.
Decontamination & Neutralization
The reactive chloromethyl group can be "quenched" or neutralized via nucleophilic substitution. A freshly prepared 5% solution of sodium bicarbonate in 90% ethanol/10% water can be used for decontamination. For spills, after absorbing the bulk material, the area can be wiped down with this solution, followed by a final wipe with soap and water. The reactivity of benzylic-type chlorides can also be neutralized with alcoholic solutions of bases or amines.
Protocol for Decontaminating Glassware:
-
Rinse glassware with an inert organic solvent (e.g., acetone) to remove residual compound. Collect this rinse as halogenated organic waste.
-
Immerse or fill the glassware with a 5% sodium bicarbonate in ethanol/water solution and let it stand for at least 1 hour.
-
Dispose of the bicarbonate solution according to institutional guidelines.
-
Wash the glassware with soap and water as usual.
Disposal
All waste containing 2-Chloromethyl-3,5-dimethylpyridin-4-ol, including contaminated absorbents, PPE, and rinse solutions, must be collected in a clearly labeled, sealed container for halogenated organic waste. Disposal must be conducted through a licensed chemical destruction facility via controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.
References
-
2-(Chloromethyl)-3,5-dimethylpyridin-4-ol. Pharmaffiliates. [Link]
-
Benzyl chloride. Sciencemadness Wiki. [Link]
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Application Notes and Protocols for the Safe Disposal of 2-Chloromethyl-3,5-dimethylpyridin-4-ol Waste
Abstract
This document provides a comprehensive guide for the safe and effective disposal of waste containing 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a halogenated pyridine derivative commonly used as an intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing chemical detoxification prior to final disposal. This guide is predicated on the principles of laboratory safety, environmental stewardship, and regulatory compliance. Methodologies for waste stream assessment, chemical neutralization via alkaline hydrolysis and advanced oxidation, and appropriate disposal routes are detailed.
Introduction: Hazard and Reactivity Profile
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a reactive chemical intermediate. While specific toxicological data for this compound is not extensively published, its structural motifs—a halogenated alkyl group and a pyridine ring—suggest a classification as an irritant and a potential alkylating agent. Safety Data Sheets (SDS) for analogous compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, indicate hazards including skin irritation, serious eye irritation, and respiratory irritation. The primary reactive centers of the molecule are the electrophilic carbon of the chloromethyl group, which is susceptible to nucleophilic attack, and the pyridine ring itself, which can be targeted by strong oxidizing agents.
The core principle of the disposal strategy outlined here is the chemical conversion of the reactive chloromethyl group and the pyridine ring into less hazardous species before the waste enters a larger disposal stream.
Pre-Disposal Assessment and Waste Segregation
Effective waste management begins with proper assessment and segregation at the point of generation. Different waste streams containing 2-Chloromethyl-3,5-dimethylpyridin-4-ol will require different handling and treatment protocols.
Table 1: Waste Stream Classification and Handling
| Waste Stream Category | Description | Recommended Segregation and Storage |
| Concentrated Waste | Pure or nearly pure solid 2-Chloromethyl-3,5-dimethylpyridin-4-ol, reaction residues, or concentrated solutions. | Store in a dedicated, clearly labeled, sealed container. The container should be made of a material compatible with chlorinated organic compounds. |
| Dilute Aqueous Waste | Aqueous solutions from extractions, washes, or other processes containing low concentrations of the target compound. | Collect in a labeled container separate from non-halogenated aqueous waste. |
| Contaminated Solid Waste | Items such as personal protective equipment (PPE), weigh boats, and chromatography media contaminated with the compound. | Double-bag in clearly labeled, sealed plastic bags. |
| Organic Solvent Waste | Solutions of the compound in organic solvents (e.g., dichloromethane, toluene). | Segregate into halogenated and non-halogenated solvent waste streams as per institutional guidelines. |
Chemical Neutralization and Detoxification Protocols
The following protocols are designed for laboratory-scale waste treatment. It is imperative that all procedures are conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: Alkaline Hydrolysis for Concentrated and Dilute Aqueous Waste
This protocol leverages the reactivity of the chloromethyl group towards nucleophilic substitution by hydroxide ions, converting it to a less reactive hydroxymethyl group.[1]
Objective: To hydrolyze the C-Cl bond, reducing the compound's reactivity and potential as an alkylating agent.
Materials:
-
Waste containing 2-Chloromethyl-3,5-dimethylpyridin-4-ol
-
Sodium hydroxide (NaOH)
-
Water
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Reaction vessel (e.g., Erlenmeyer flask or beaker) of appropriate size
Step-by-Step Procedure:
-
Preparation: Place the reaction vessel on a stir plate in a fume hood. If treating a concentrated waste, dissolve it in a minimal amount of a water-miscible solvent like ethanol or isopropanol before adding it to the reaction vessel containing water. For dilute aqueous waste, proceed directly.
-
Basification: While stirring, slowly add a 2 M solution of NaOH to the waste. Monitor the pH continuously. Continue adding NaOH until the pH of the solution is stable at ≥ 12.
-
Reaction: Gently heat the solution to 50-60°C and allow it to stir for a minimum of 2 hours. This will accelerate the hydrolysis reaction. For highly concentrated waste streams, an overnight reaction at room temperature may be necessary.
-
Verification (Optional but Recommended): To ensure complete degradation, a sample of the reaction mixture can be analyzed by Thin Layer Chromatography (TLC) against a standard of the starting material. The disappearance of the starting material spot indicates successful hydrolysis.
-
Neutralization: After the reaction is complete, cool the solution to room temperature. Neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) until the pH is between 6 and 8.
-
Disposal: The resulting neutralized aqueous solution, now containing 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol and sodium chloride, can be disposed of as non-halogenated chemical waste, in accordance with local regulations.
Protocol 2: Advanced Oxidation using Fenton's Reagent
Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, generates highly reactive hydroxyl radicals that can oxidatively degrade the pyridine ring.[2][3] This method is particularly effective for more dilute aqueous waste streams.
Objective: To cleave the aromatic pyridine ring, resulting in smaller, more biodegradable organic fragments.
Materials:
-
Dilute aqueous waste containing 2-Chloromethyl-3,5-dimethylpyridin-4-ol
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel
Step-by-Step Procedure:
-
pH Adjustment: In a fume hood, place the aqueous waste in the reaction vessel. While stirring, slowly add dilute H₂SO₄ to adjust the pH to between 3 and 4. This is the optimal pH range for the Fenton reaction.[3]
-
Catalyst Addition: Add FeSO₄·7H₂O to the solution. A typical starting concentration is 50-100 mg/L of Fe²⁺.
-
Oxidant Addition: Slowly and carefully add 30% H₂O₂ to the stirring solution. The addition should be done dropwise to control the exothermic reaction. A common molar ratio of H₂O₂ to the estimated amount of organic contaminant is 10:1.
-
Reaction: Allow the mixture to stir at room temperature for at least 1 hour. A color change to reddish-brown, due to the formation of Fe³⁺, is expected.
-
Termination and Precipitation: After the reaction period, raise the pH to above 7 by adding a NaOH solution. This will quench the reaction and precipitate the iron as iron(III) hydroxide (Fe(OH)₃).
-
Separation: Allow the iron hydroxide precipitate to settle. Decant or filter the supernatant liquid.
-
Disposal: The supernatant can be disposed of as non-hazardous aqueous waste, pending verification and compliance with local regulations. The iron hydroxide sludge should be collected and disposed of as solid chemical waste.
Final Disposal Pathways
The choice of the final disposal pathway depends on the nature of the waste stream and the pre-treatment performed.
Table 2: Summary of Disposal Routes
| Pre-treated Waste Stream | Recommended Final Disposal Method | Rationale |
| Neutralized Hydrolysis Product | Collection by a licensed chemical waste disposal company as non-halogenated aqueous waste. | The primary hazardous characteristic (reactive chloride) has been removed. |
| Treated Fenton's Reagent Supernatant | Collection by a licensed chemical waste disposal company as non-hazardous aqueous waste. | The organic structure has been significantly degraded. |
| Iron Hydroxide Sludge | Collection by a licensed chemical waste disposal company as solid chemical waste. | Contains precipitated heavy metal. |
| Contaminated Solid Waste (PPE, etc.) | Incineration via a licensed waste disposal service. | High-temperature incineration is effective for destroying residual organic compounds. |
| Untreated Organic Solvent Waste | Collection by a licensed chemical waste disposal company, clearly labeled as "Halogenated Organic Waste". | Requires specialized high-temperature incineration. |
Regulatory Compliance
Disposal of chemical waste is regulated by local, state, and federal authorities. In the United States, the Environmental Protection Agency (EPA) classifies many spent halogenated solvents as "F-listed" hazardous wastes.[4][5] It is the responsibility of the waste generator to ensure that all disposal activities comply with these regulations. Maintaining accurate records of waste generation and treatment is mandatory.
Visualization of Disposal Workflow
The following diagrams illustrate the decision-making process and chemical transformations involved in the safe disposal of 2-Chloromethyl-3,5-dimethylpyridin-4-ol waste.
Caption: Waste Disposal Workflow
Caption: Chemical Neutralization Pathways
References
-
FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Available at: [Link]
- Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
- Google Patents. (2009). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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jeeng.net. (2022, July 1). Treatment of Laboratory Wastewater by Using Fenton Reagent and Combination of Coagulation-Adsorption as Pretreatment. Available at: [Link]
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EPA Nepis. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
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ResearchGate. The Use of Alkaline Hydrolysis As a Novel Strategy for Chloroform Remediation: The Feasibility of Using Construction Wastes and Evaluation of Carbon Isotopic Fractionation. Available at: [Link]
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SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available at: [Link]
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ResearchGate. (2025, August 9). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide. Available at: [Link]
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Journal of the American Chemical Society. Quantitative Modeling of Bis(pyridine)silver(I) Permanganate Oxidation of Hydantoin Derivatives: Guidelines for Predicting the Site of Oxidation in Complex Substrates. Available at: [Link]
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PMC - PubMed Central. (2023, July 16). Degradation and Extraction of Organochlorine Pollutants from Environmental Solids under Subcritical Water Conditions. Available at: [Link]
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EPA. Method 8081B: Organochlorine Pesticides by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemica. Available at: [Link]
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YouTube. (2019, January 19). nucleophilic aromatic substitutions. Available at: [Link]
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USP Technologies. Fentons Reagent General Chemistry Using H2O2. Available at: [Link]
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NIH. Quantitative Modeling of Bis(pyridine)silver (I) Permanganate Oxidation of Hydantoin Derivatives: Guidelines for Predicting the Site of Oxidation in Complex Substrates. Available at: [Link]
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JCBPS. (2021, March 10). Oxidative Synthesis of Pyridine Derivatives. Available at: [Link]
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IWA Publishing. (2023, January 19). Review on the degradation of chlorinated hydrocarbons by persulfate activated with zero-valent iron-based materials. Available at: [Link]
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Chemistry LibreTexts. (2021, March 5). 8: Nucleophilic Substitution and Elimination Reactions. Available at: [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
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ResearchGate. Proposed schematic degradation pathway for organochlorine pesticides.... Available at: [Link]
- Google Patents. US2673226A - Dechlorination of hydrocarbons containing organic chlorine.
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(PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). (2025, August 5). Available at: [Link]
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Pharmaffiliates. CAS No : 220771-03-9 | Product Name : 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol. Available at: [Link]
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IWA Publishing. (2022, September 5). Fenton process for the treatment of wastewater effluent from the edible oil industry. Available at: [Link]
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ResearchGate. (2025, September 17). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Available at: [Link]
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ResearchGate. (2025, August 5). Fenton- and Fenton-Like AOPs for Wastewater Treatment: From Laboratory-To-Plant-Scale Application. Available at: [Link]
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EPA. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]
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MATEC Web of Conferences. Detection, Treatment and Remediation for Organochlorines. Available at: [Link]
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ACS Publications. OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. Available at: [Link]
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PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024, December 9). Available at: [Link]
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ResearchGate. Efficient chlorinated alkanes degradation in soil by combining alkali hydrolysis with thermally activated persulfate. Available at: [Link]
- Google Patents. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
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Wikipedia. 2-Chloropyridine. Available at: [Link]
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Quora. (2019, January 29). Can halogenoalkanes undergo a nucleophilic substitution reaction? For example, is CH2=CHCl? Available at: [Link]
- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Agilent. (2017, September 11). Analysis of Organochlorine Pesticide Residues in Whole Milk Using QuEChERS Followed by Enhanced Matrix Removal—Lipid. Available at: [Link]
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PubMed. (2022, September 15). Efficient chlorinated alkanes degradation in soil by combining alkali hydrolysis with thermally activated persulfate. Available at: [Link]
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YouTube. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Available at: [Link]
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TSI Journals. (2013, August 5). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Available at: [Link]
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Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]
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Pilot-Scale Fenton-like System for Wastewater Treatment Using Iron Mud Carbon Catalyst. Available at: [Link]
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Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Available at: [Link]
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Organic Chemistry Portal. Pyridine N-oxide derivatives. Available at: [Link]
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YouTube. (2012, June 20). Nucleophilic Substitution Reactions (2). Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
A Guide for Senior Application Scientists
Welcome to the technical support center for the synthesis of key pyridine intermediates. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
A Note on the Target Compound: While the query specified the pyridin-4-ol derivative, the predominant body of scientific literature and industrial application focuses on the synthesis of its 4-methoxy analogue, 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride . This compound is a critical intermediate in the production of proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole, which are widely used to treat acid reflux and ulcers.[1][2][3] This guide will therefore focus on this industrially significant pathway, providing robust and validated insights for researchers in drug development.
Section 1: The Foundational Synthesis Pathway
The most common and efficient route to synthesize 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride involves the direct chlorination of its alcohol precursor, 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine. This reaction is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an appropriate organic solvent.[2][4]
The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is converted into a good leaving group, which is subsequently displaced by a chloride ion.
Reaction Mechanism: Chlorination with Thionyl Chloride
The diagram below illustrates the conversion of the starting alcohol into the final chlorinated product. The alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, initiating the reaction. The pyridine nitrogen is protonated by the generated HCl, leading to the final hydrochloride salt.
Caption: Reaction mechanism for the synthesis of the target intermediate.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My final yield is consistently low. What are the primary factors to investigate?
A1: Low yield is a frequent problem that can often be traced back to several key parameters.
-
Potential Cause 1: Reaction Temperature. The reaction is highly exothermic. If the temperature is not strictly controlled, side reactions can occur, consuming starting material and reducing the yield.
-
Solution: The reaction should be conducted at low temperatures, typically between -5°C and 10°C.[1] Use an ice-salt or acetone-dry ice bath to maintain this range, especially during the addition of the chlorinating agent. Add the thionyl or sulfuryl chloride dropwise over an extended period (e.g., 30 minutes or more) to allow for effective heat dissipation.[2][4]
-
-
Potential Cause 2: Presence of Moisture. Thionyl chloride and other chlorinating agents react violently with water. Any moisture in the glassware, solvent, or starting material will consume the reagent and introduce impurities.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If necessary, dry the starting material (2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine) under vacuum before starting the reaction.
-
-
Potential Cause 3: Sub-optimal Molar Ratio. An incorrect stoichiometric ratio of the chlorinating agent to the alcohol can lead to incomplete conversion.
-
Solution: A slight excess of the chlorinating agent (e.g., 1.05 to 1.1 equivalents) is often used to drive the reaction to completion.[4] However, a large excess can promote side reactions. Carefully calculate and measure the molar quantities.
-
Q2: I'm observing significant impurity peaks in my analysis (HPLC/NMR). What are these and how can I prevent them?
A2: Impurity formation is a critical issue affecting product quality.
-
Potential Cause 1: Demethylation of the 4-methoxy group. The reaction generates hydrochloric acid (HCl), which can, under harsh conditions (e.g., elevated temperature or prolonged reaction time), cleave the methyl ether at the 4-position, resulting in the corresponding pyridin-4-ol impurity.
-
Solution: Strict temperature control is the most effective preventative measure. Additionally, minimizing the reaction time—monitoring closely by TLC or HPLC and working up the reaction as soon as the starting material is consumed—can limit exposure to acidic conditions.
-
-
Potential Cause 2: Dimerization/Polymerization. The product, being a reactive alkyl chloride, can potentially react with the starting alcohol (an intermolecular Williamson ether synthesis) or with itself to form dimers and other polymeric byproducts.
-
Solution: Maintain a dilute reaction mixture and ensure slow, controlled addition of the chlorinating agent. This keeps the instantaneous concentration of the highly reactive intermediates low, minimizing the chance of intermolecular side reactions.
-
Q3: My final product is a discolored (e.g., khaki or yellow) solid instead of white. How can I improve its purity and color?
A3: Product discoloration indicates the presence of impurities that need to be removed.
-
Potential Cause: Residual Solvents and Byproducts. Incomplete removal of the reaction solvent or colored byproducts from side reactions can lead to a discolored final product.
-
Solution 1: Recrystallization/Washing. The crude product can be purified by washing or suspending it in a suitable organic solvent. Acetone is commonly used to wash the filter cake, as the product is poorly soluble in it while many impurities are more soluble.[2] Hexanes can also be used for washing.[4]
-
Solution 2: Activated Carbon Treatment. If color persists, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively remove colored impurities. The mixture is then filtered through a bed of Celite or Hyflo to remove the carbon before proceeding with crystallization or precipitation.[1]
-
Section 3: Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis problems.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best chlorinating agent for this synthesis: thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or triphosgene?
-
A: Both thionyl chloride and sulfuryl chloride are effective and commonly cited.[1][2] Thionyl chloride is advantageous because its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[5] Triphosgene is a safer alternative to phosgene gas and can also be used effectively, often resulting in high yields and purity with minimal waste.[3] The choice often depends on laboratory availability, safety protocols, and cost.
-
-
Q: Which solvent is recommended?
-
Q: How critical is the quality of the starting 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine?
-
A: It is extremely critical. Impurities in the starting material can carry through to the final product or interfere with the reaction. The presence of water, as previously mentioned, is particularly detrimental. Ensure the starting alcohol is pure and dry before use.
-
-
Q: What are the essential safety precautions when working with thionyl chloride?
-
A: Thionyl chloride is corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6] Have a quenching agent (like sodium bicarbonate solution) readily available for spills.
-
Section 5: Optimized Protocol and Data
Optimized Reaction Parameters
The table below summarizes the optimized conditions derived from various literature sources for maximizing yield and purity.
| Parameter | Recommended Condition | Rationale & Source(s) |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Gaseous byproducts drive reaction equilibrium.[5] |
| Molar Ratio | 1.05 - 1.1 eq. SOCl₂ | Ensures complete conversion without promoting side reactions.[4] |
| Solvent | Dichloromethane (Anhydrous) | Good solubility for starting material; inert.[2][4] |
| Temperature | -5°C to 10°C | Minimizes side reactions like demethylation and dimerization.[1] |
| Addition Time | 30 - 60 minutes | Controls exotherm and maintains low temperature.[4] |
| Reaction Time | 1 - 1.5 hours post-addition | Sufficient for completion; monitored by TLC/HPLC.[2] |
| Work-up/Purification | Solvent removal, followed by washing with Acetone or Hexanes | Removes unreacted reagents and soluble impurities.[2][4] |
Step-by-Step Optimized Laboratory Protocol
This protocol is a synthesis of best practices observed in the referenced literature.[1][2][4]
-
Preparation: In a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (1.0 eq.) in anhydrous dichloromethane (approx. 15 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add thionyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (disappearance of starting material spot on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.
-
Purification: To the resulting solid residue, add cold acetone. Stir vigorously to form a slurry.
-
Isolation: Filter the solid under reduced pressure, wash the filter cake with a small amount of cold acetone, and then dry the product under vacuum to obtain 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid. A typical yield following this procedure is in the range of 75-95%.[2][3]
References
-
Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., Vol. 17, No. 4. Available at: [Link]
-
Xaralambos, P. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. XM PHARMATECH. Available at: [Link]
- Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]
- Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
- Google Patents. (2012). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Semantic Scholar. (n.d.). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Available at: [Link]
-
Oreate AI Blog. (2023). The Role of SOCl2 and Pyridine in Organic Chemistry. Available at: [Link]
-
Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used? Available at: [Link]
-
K.T.H.M. College. (n.d.). Thionyl chloride-mediated synthesis of 2-azaindolizine sulfur-bridged dimers by CH bond direct chalcogenation of. Available at: [Link]
-
ACS Publications. (1972). Thionyl chloride-pyridine chemistry. Synthesis and reactions of N-.alpha.-styrylpyridinium salts. Available at: [Link]
-
Oreate AI Blog. (2023). The Role of TSCL and Pyridine in Organic Chemistry. Available at: [Link]
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- 5. The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 6. echemi.com [echemi.com]
Technical Support Center: Purification of 2-Chloromethyl-3,5-dimethylpyridine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 2-Chloromethyl-3,5-dimethylpyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of these critical intermediates.
While this guide specifically addresses the purification of 2-Chloromethyl-3,5-dimethylpyridin-4-ol , it is important to note that a significant body of published literature focuses on its close structural analog, 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride . This methoxy derivative is a key intermediate in the synthesis of proton pump inhibitors like Omeprazole[1]. The principles and techniques detailed for the methoxy analog are largely applicable to the hydroxyl derivative, with key differences in solvent selection and pH sensitivity duly noted. This guide synthesizes information from both contexts to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect when synthesizing 2-Chloromethyl-3,5-dimethylpyridin-4-ol or its methoxy analog?
A1: Impurities can arise from unreacted starting materials, by-products from side reactions, or degradation of the final product. Based on common synthetic routes, you should be aware of:
-
Starting Materials: Unreacted 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (for the methoxy analog) or the corresponding diol for the hydroxyl analog.[2]
-
Over-reaction or Side-reaction Products: These can include pyridine polymers or products from reactions with solvents.[1]
-
Degradation Products: The 4-methoxy group is susceptible to demethylation under acidic conditions, which would form the 4-hydroxy derivative (2-Chloromethyl-3,5-dimethylpyridin-4-ol) as an impurity.[3] Conversely, the 4-ol compound is a phenol-like structure and can be sensitive to oxidation, leading to colored impurities. The chloromethyl group itself can be labile and may hydrolyze back to the hydroxymethyl group if exposed to water for prolonged periods, especially under non-acidic conditions.
Q2: What is the most common and scalable purification technique for these compounds?
A2: Recrystallization or, more accurately, precipitation/washing with a carefully selected organic solvent system is the most prevalent method on both lab and industrial scales. The goal is to find a solvent in which the desired product has low solubility, while the impurities are highly soluble.
For 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, methods frequently involve:
-
Removing the reaction solvent (e.g., dichloromethane or toluene) under reduced pressure.[2][4]
-
Adding a non-polar or moderately polar solvent like acetone, isopropanol, or mixtures with petroleum ether or hexane to precipitate the product as a solid.[1][2][4]
-
Washing the resulting solid or paste with the chosen solvent to remove soluble impurities.[1][2]
For the 4-ol derivative, its higher polarity and potential for hydrogen bonding mean that slightly more polar solvent systems may be required. However, the principle of using a solvent in which it is sparingly soluble remains the key strategy.
Q3: How do I select the best solvent system for my purification?
A3: Solvent selection is a critical, empirical process. The ideal solvent should:
-
Poorly dissolve the target compound at low temperatures.
-
Readily dissolve impurities at all temperatures.
-
Be chemically inert with your compound.
-
Have a boiling point that allows for easy removal without product degradation.
A good starting point for 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride is acetone or isopropanol.[1][2] For 2-Chloromethyl-3,5-dimethylpyridin-4-ol , you may need to explore solvent systems with different polarities. A solvent polarity table can be an invaluable tool. Start with small-scale solubility tests in vials with solvents like ethyl acetate, acetonitrile, isopropanol, and toluene.
| Solvent System Example (for Methoxy Analog) | Purity Achieved | Reference |
| Isopropanol and Ether | ~98% HPLC Purity | [1] |
| Acetone and Petroleum Ether | >99% HPLC Purity | [1] |
| Acetone Wash | 99.7% Purity | [2] |
| Toluene (as reaction solvent) followed by centrifugation | 99.74% Purity | [3] |
Q4: How can I accurately assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the standard for purity assessment.[1][5] For more rigorous analysis, especially for identifying potential genotoxic impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective method.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the final product and identify impurities if they are present in sufficient quantities (>1-5%).[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. The product has significant solubility in the chosen washing/recrystallization solvent. 2. Product degradation during solvent removal (distillation).[3] 3. Incomplete precipitation/crystallization. | 1. Cool the solvent and product mixture in an ice bath for a longer duration (e.g., 1 hour) before filtration.[8] Use a minimal amount of chilled solvent for washing the filter cake. Consider a co-solvent system with a non-polar solvent (like hexane or petroleum ether) to reduce solubility. 2. Use reduced pressure to remove solvents at a lower temperature. Avoid prolonged exposure to high heat. 3. Ensure the solution is sufficiently concentrated before adding the anti-solvent. Try scratching the inside of the flask to induce crystallization. |
| Product is Discolored (e.g., Khaki, Off-White, Yellow) | 1. Presence of colored impurities from the synthesis. 2. Oxidation of the product or impurities. 3. Degradation from excessive heat. | 1. Incorporate a charcoal treatment step. After dissolving the crude product in a suitable solvent, add a small amount of activated carbon (e.g., 1-2% w/w), stir for 30 minutes, and filter through a bed of celite before proceeding with precipitation.[8] 2. Conduct purification steps under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is known to be air-sensitive.[4] 3. Re-evaluate all heating steps and use the minimum temperature necessary. |
| Persistent Impurities Detected by Analytical Methods | 1. The impurity has very similar solubility characteristics to the product. 2. The impurity is co-crystallizing with the product. | 1. If recrystallization/washing is ineffective, column chromatography is the next logical step. Use a silica gel stationary phase and a solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to separate the compounds based on polarity. 2. Try a different solvent system for recrystallization. A change in solvent can disrupt the co-crystallization lattice. |
| Product "Oils Out" Instead of Crystallizing | 1. The solution is supersaturated, and precipitation is occurring too rapidly. 2. The melting point of the compound is lower than the temperature of the solution. 3. Presence of impurities that inhibit crystal formation. | 1. Add the anti-solvent more slowly and with vigorous stirring. 2. Ensure the solution is cooled sufficiently before and during the addition of the anti-solvent. 3. Attempt to purify a small sample by chromatography to obtain a seed crystal. Add this seed crystal to the main batch to encourage proper crystallization. |
Visualized Workflows and Methodologies
Diagram 1: Purification Strategy Selection
This flowchart provides a decision-making framework for selecting the appropriate purification technique.
Caption: Decision tree for purification method selection.
Experimental Protocols
Protocol 1: Purification of 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride via Solvent Precipitation/Wash
This protocol is adapted from established industrial methods and provides a robust procedure for obtaining high-purity material.[2]
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]
-
Solvent Removal: After completion of the chlorination reaction (e.g., using thionyl chloride in dichloromethane), concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent. This will typically result in a thick oil or semi-solid residue.
-
Precipitation: To the concentrated residue, add a sufficient volume of acetone. Stir the mixture vigorously. The product should precipitate as a solid, forming a paste or slurry.
-
Filtration: Filter the mixture under reduced pressure using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of fresh, cold acetone to remove any remaining soluble impurities.
-
Drying: Dry the purified solid product under vacuum. A purity of >99.5% can be expected.[2]
Protocol 2: Proposed Purification Strategy for 2-Chloromethyl-3,5-dimethylpyridin-4-ol
This proposed protocol is based on the principles of the methoxy analog purification, adjusted for the different physicochemical properties of the hydroxyl group. This is a theoretical starting point and requires experimental optimization.
-
Initial Workup: The presence of the acidic hydroxyl group may require a pH-adjusted workup. After the reaction, a careful wash with a dilute, weak base (e.g., sodium bicarbonate solution) followed by a brine wash may be necessary to remove acidic impurities before solvent removal. Caution: A basic pH could promote hydrolysis of the chloromethyl group. An alternative is to proceed directly to solvent removal.
-
Solvent Selection: Due to the increased polarity from the -OH group, acetone may be too strong a solvent. A less polar solvent or a mixed solvent system is recommended for the precipitation/washing step.
-
Suggested Solvents for Screening: Ethyl acetate, Toluene, or a mixture of Dichloromethane and Hexane.
-
-
Procedure: a. Concentrate the crude reaction mixture under reduced pressure. b. Add the selected solvent (e.g., Toluene) and stir. If the product precipitates, proceed to filtration. c. If the product remains dissolved, slowly add a non-polar anti-solvent (e.g., Hexane) with vigorous stirring until precipitation is complete. d. Cool the slurry in an ice bath for 30-60 minutes. e. Filter the solid and wash with a small amount of a cold mixture of the chosen solvent/anti-solvent. f. Dry the product under vacuum.
References
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - ChemBK. [Link]
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074. [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 603-607. [Link]
-
Reddy, G. S., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. [Link]
-
Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed, PMID: 22884949. [Link]
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- 5. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Nuances of 2-Chloromethyl-3,5-dimethylpyridin-4-ol: A Technical Troubleshooting Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed to provide in-depth, practical solutions to common challenges encountered in reactions involving this versatile pyridine derivative. Our aim is to move beyond simple procedural steps and delve into the underlying chemistry to empower you with the expertise to troubleshoot and optimize your synthetic routes.
I. Foundational Knowledge: Understanding the Reagent
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a key intermediate in the synthesis of various biologically active molecules, particularly as a precursor in the development of proton pump inhibitors (PPIs)[1]. Its reactivity is primarily centered around the electrophilic chloromethyl group and the nucleophilic hydroxyl group, offering a range of synthetic possibilities. However, this dual reactivity also presents unique challenges.
Before delving into troubleshooting, it is crucial to understand the stability and handling of this compound. While specific data for the 4-ol derivative is limited, information for the closely related 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride suggests that the compound is generally stable under normal conditions but should be handled with care.[2][3] It is advisable to store it in a cool, dry, and well-ventilated place, away from incompatible materials.[4][5]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
A. Reaction Initiation and Completion
Question 1: My nucleophilic substitution reaction with 2-Chloromethyl-3,5-dimethylpyridin-4-ol is not proceeding to completion, or I am observing very low yields. What are the likely causes and how can I resolve this?
Low or no product yield in nucleophilic substitution reactions is a frequent challenge. The root cause often lies in a combination of factors related to the nucleophile, solvent, temperature, and the inherent reactivity of the starting material.
Underlying Causality: The chloromethyl group is a good electrophile, but the overall reactivity can be influenced by the electronic properties of the pyridine ring and the presence of the hydroxyl group. The choice of base and solvent is critical to deprotonate the nucleophile (if necessary) and facilitate the reaction without promoting side reactions.
Troubleshooting Workflow:
Troubleshooting Nucleophilic Substitution.
Step-by-Step Guidance:
-
Assess Starting Material Purity: Impurities in 2-Chloromethyl-3,5-dimethylpyridin-4-ol can inhibit the reaction.[6] Consider purification by recrystallization if the purity is questionable. Analytical techniques like HPLC can be used to assess purity.[1]
-
Evaluate Your Nucleophile:
-
Strength: Is your nucleophile strong enough? For instance, thiols and amines are generally good nucleophiles for this type of reaction.[1]
-
Concentration: Ensure you are using an adequate stoichiometric amount of the nucleophile. A slight excess (1.1-1.5 equivalents) can often drive the reaction to completion.
-
-
Optimize the Base (if required): If your nucleophile requires deprotonation (e.g., a thiol or alcohol), the choice of base is critical.
-
Strength: A base that is too strong might lead to side reactions with the pyridine ring or the chloromethyl group. A moderately weak inorganic base like K₂CO₃ or a non-nucleophilic organic base like triethylamine (TEA) is often a good starting point.
-
Solubility: Ensure the base is soluble in your chosen solvent.
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.[6]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are generally good choices for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack.
-
Protic Solvents: Protic solvents like ethanol or isopropanol can be used but may slow down the reaction by solvating the nucleophile.
-
-
Temperature and Reaction Time: Many nucleophilic substitutions require heating to proceed at a reasonable rate.[6]
-
Initial Temperature: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Optimization: If the reaction is slow, gradually increase the temperature. Be cautious of potential decomposition at very high temperatures.
-
Data Summary: Recommended Starting Conditions for Nucleophilic Substitution
| Parameter | Recommendation | Rationale |
| Solvent | DMF, Acetonitrile | Polar aprotic, good for SN2 |
| Base (if needed) | K₂CO₃, Cs₂CO₃, TEA | Moderate strength, minimizes side reactions |
| Temperature | 50 - 80 °C | Balances reaction rate and stability |
| Monitoring | TLC, LC-MS | To determine optimal reaction time |
B. Side Reactions and Impurity Profile
Question 2: I am observing multiple spots on my TLC plate, and the isolated product is impure. What are the common side reactions, and how can I minimize them?
The presence of multiple byproducts is often due to the dual reactivity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and potential self-condensation or reaction with the solvent.
Plausible Side Reactions:
-
N-Alkylation: The nitrogen of the pyridine ring can act as a nucleophile, leading to self-condensation or reaction with another molecule of the starting material.
-
O-Alkylation: The hydroxyl group at the 4-position is nucleophilic and can compete with your intended nucleophile, leading to ether formation.
-
Reaction with Solvent: Nucleophilic solvents (e.g., alcohols) can react with the chloromethyl group, especially at elevated temperatures.
-
Demethylation: In the case of the related 4-methoxy derivative, demethylation under acidic conditions to form the 4-ol has been reported as a potential side reaction.[7]
Mitigation Strategies:
-
Protecting Groups: If O-alkylation is a significant issue, consider protecting the hydroxyl group with a suitable protecting group (e.g., a silyl ether) before performing the nucleophilic substitution on the chloromethyl group.
-
Control of Stoichiometry: Use a slight excess of the external nucleophile to favor the desired reaction over self-condensation.
-
Temperature Management: Avoid excessively high temperatures, which can promote side reactions.
-
Choice of Solvent: Use a non-nucleophilic solvent to prevent its participation in the reaction.
Visualizing Potential Side Reactions:
Common Side Reaction Pathways.
C. Product Isolation and Purification
Question 3: My product seems to be water-soluble, making extraction difficult. What are some effective work-up and purification strategies?
The presence of the pyridine nitrogen and the hydroxyl group can impart a degree of water solubility to the product, complicating standard aqueous work-ups.
Alternative Work-up and Purification Protocols:
-
pH Adjustment: The pyridine nitrogen is basic. Adjusting the pH of the aqueous layer during work-up can significantly impact the solubility of your product.
-
Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate the pyridine nitrogen, potentially increasing its aqueous solubility. This can be used to remove non-basic impurities.
-
Basic Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) will ensure the pyridine is in its free base form, which is generally less water-soluble.
-
-
Solvent Evaporation and Trituration:
-
If the product is a solid, after removing the reaction solvent under reduced pressure, you can often purify it by trituration with a solvent in which the impurities are soluble, but the product is not (e.g., diethyl ether, hexanes).
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is a standard choice. If your compound is basic, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% TEA in the eluent). This can prevent streaking and improve separation.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2-Chloromethyl-3,5-dimethylpyridin-4-ol? A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow degradation.
Q2: Can I use a strong base like sodium hydride (NaH) to deprotonate my nucleophile? A2: While NaH is an effective base, it can be too reactive and may lead to undesired side reactions with the chloromethyl group or the pyridine ring. It is generally better to start with a milder base like potassium carbonate.
Q3: What analytical techniques are best for monitoring the reaction? A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to confirm product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. High-Performance Liquid Chromatography (HPLC) is also a valuable tool for assessing purity.[1]
Q4: Are there any specific safety precautions I should take when working with this compound? A4: Yes. As with any chlorinated organic compound, it should be handled in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][5] Avoid inhalation of dust and contact with skin and eyes.[2][4]
IV. Conclusion
Successfully working with 2-Chloromethyl-3,5-dimethylpyridin-4-ol requires a good understanding of its reactivity and potential side reactions. By systematically approaching troubleshooting and carefully selecting reaction conditions, you can optimize your synthetic outcomes. This guide provides a framework for addressing common challenges, but remember that each specific reaction will have its own unique set of optimal conditions.
V. References
-
Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. Retrieved from
-
CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents. Retrieved from
-
Echemi. (n.d.). 2-Chloromethyl-3,5-dimethylpyridin-4-ol SDS, 220771-03-9 Safety Data Sheets. Retrieved from
-
Benchchem. (n.d.). 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 1114596-75-6. Retrieved from
-
Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from
-
Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
-
Chem-Impex. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3. Retrieved from
-
CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98%. Retrieved from
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from
-
Benchchem. (2025, December). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from
Sources
- 1. 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 1114596-75-6 | Benchchem [benchchem.com]
- 2. fishersci.se [fishersci.se]
- 3. chemimpex.com [chemimpex.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. As a pivotal heterocyclic building block, scaling its production presents unique challenges that require a deep understanding of the reaction mechanism, potential side reactions, and purification strategies. This document provides practical, field-tested insights in a direct question-and-answer format to address common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is 2-Chloromethyl-3,5-dimethylpyridin-4-ol and what are its primary applications?
2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No: 220771-03-9) is a substituted pyridine derivative useful as an intermediate in organic synthesis.[1] Its bifunctional nature, containing both a reactive chloromethyl group and a pyridinol moiety, makes it a versatile precursor for constructing more complex molecules in pharmaceutical and materials science research.
Q2: What is the most common precursor for this synthesis?
The direct precursor is 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. The final synthetic step is a selective chlorination of the primary hydroxymethyl group. This is analogous to the well-documented synthesis of the related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which is a key intermediate for the proton pump inhibitor omeprazole.[2][3][4]
Q3: What are the primary challenges in synthesizing the 4-ol derivative compared to its 4-methoxy analogue?
The key difference is the presence of the free hydroxyl group at the 4-position. This group is phenolic in nature and can undergo tautomerization to the corresponding pyridin-4-one.[5] This hydroxyl group is acidic and can compete with the primary alcohol at the 2-position by reacting with the chlorinating agent, leading to undesired byproducts and reduced yields. Furthermore, the higher polarity of the 4-ol derivative can complicate purification efforts.[6]
Q4: Which chlorinating agents are most effective for this transformation?
Thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂) are commonly used for converting benzylic-type alcohols to chlorides and are well-documented for the 4-methoxy analogue.[3][4] Other reagents like triphosgene have also been reported for similar systems.[7] The choice of reagent often depends on the desired reactivity, cost, and scale of the reaction.
Q5: What safety precautions are critical when handling the reagents for this synthesis?
The chlorinating agents used (e.g., thionyl chloride) are highly corrosive, toxic, and react violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.[8] The reaction generates HCl gas, which must be scrubbed. The final product, like related chlorinated pyridines, should be handled with care, as it may be a skin and eye irritant.[9]
Troubleshooting Guide: Scaling Up Chlorination
This section addresses specific problems that may arise during the scale-up of the chlorination step.
Problem 1: The reaction yields are significantly lower than expected, and multiple unknown spots appear on TLC analysis.
-
Question: My yield is consistently below 50%, and I'm observing significant byproduct formation. What is the likely cause?
-
Answer: The most probable cause is the lack of selectivity of the chlorinating agent, which is reacting with both the target 2-hydroxymethyl group and the acidic 4-hydroxyl group. This is the primary challenge with this specific molecule. Aggressive reaction conditions (high temperature, rapid addition of the chlorinating agent) will exacerbate this issue.
-
Causality: Thionyl chloride and other similar reagents can react with phenols to form diaryl sulfites or other related byproducts. On a large scale, even minor inefficiencies in heat transfer can create localized hot spots, accelerating these side reactions.
-
Solution Strategy:
-
Temperature Control: Maintain a strictly controlled low temperature (e.g., -10 °C to 0 °C) during the dropwise addition of the chlorinating agent.
-
Slow Addition: Add the chlorinating agent slowly and sub-surface if possible to ensure rapid mixing and prevent localized high concentrations.
-
Solvent Choice: Use an inert, non-polar solvent like toluene or dichloromethane. A non-polar solvent can sometimes disfavor the reaction at the more polar hydroxyl group.
-
Consider Milder Reagents: While less common for scale-up, exploring milder chlorination conditions (e.g., an Appel reaction) could provide higher selectivity, though this introduces challenges with stoichiometric byproducts.[10]
-
-
Problem 2: The reaction mixture turns dark brown or black upon addition of the chlorinating agent.
-
Question: Why is my reaction mixture decomposing and forming tar-like substances?
-
Answer: Dark coloration and tar formation are indicative of product or starting material decomposition. Pyridine rings, especially those with electron-donating groups like a hydroxyl group, can be sensitive to strong acids and oxidizing conditions that may arise during the reaction.
-
Causality: The reaction generates significant amounts of HCl. In combination with the chlorinating agent, this highly acidic environment can promote polymerization or degradation of the sensitive pyridine-4-ol ring system.
-
Solution Strategy:
-
Inert Atmosphere: Ensure the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Reagent Purity: Use high-purity, fresh chlorinating agent. Old bottles of thionyl chloride can contain impurities like sulfur chlorides that are highly reactive.
-
Controlled Stoichiometry: Use a minimal excess of the chlorinating agent (e.g., 1.1-1.2 equivalents). A large excess increases the likelihood of decomposition. Monitor the reaction by TLC or HPLC to determine the point of completion and avoid unnecessarily long reaction times.
-
-
Problem 3: The product fails to crystallize and instead oils out during work-up.
-
Question: After quenching and solvent removal, I'm left with a persistent oil instead of the expected solid. How can I induce crystallization?
-
Answer: Oiling out is common for compounds with residual impurities or when using an inappropriate solvent system for crystallization. Pyridin-4-ol derivatives are known to be polar, which can make crystallization difficult.[6]
-
Causality: Impurities, such as over-chlorinated byproducts or starting material, can act as eutectic contaminants, depressing the melting point and inhibiting crystal lattice formation. The product may also be highly soluble in the residual solvent.
-
Solution Strategy:
-
Solvent Screen: Perform a small-scale solvent screen. Test various anti-solvents like hexanes, diethyl ether, or methyl tert-butyl ether (MTBE) to add to a concentrated solution of your product in a solvent like acetone or ethyl acetate.[2]
-
Seed Crystals: If you have a small amount of solid material from a previous batch, use it to seed the supersaturated solution.
-
Purification Prior to Crystallization: Consider a quick purification step. An acid/base workup can be effective for purifying pyridine-phenolic compounds.[11] Dissolve the crude oil in a solvent like ethyl acetate, wash with a mild bicarbonate solution to remove acidic impurities, then with brine, dry, and re-concentrate.
-
Trituration: Vigorously stir the oil with a poor solvent (an anti-solvent) to slowly leach out impurities and induce nucleation.
-
-
Scalable Experimental Protocol
This protocol describes a plausible method for the chlorination of 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. Note: This procedure should be optimized at a small scale before attempting a pilot-scale run.
Reaction Parameters Table
| Parameter | Value | Rationale |
| Starting Material | 2-hydroxymethyl-3,5-dimethylpyridin-4-ol | 1.0 eq |
| Reagent | Thionyl Chloride (SOCl₂) | 1.15 eq |
| Solvent | Toluene | ~10 mL / g of SM |
| Temperature | -5 °C to 0 °C (addition), 20-25 °C (reaction) | Minimizes side reactions at the 4-OH group. |
| Reaction Time | 2-4 hours (monitor by HPLC/TLC) | Avoids product degradation from prolonged exposure to acid. |
Step-by-Step Methodology
-
Reactor Setup: Charge a jacketed glass reactor, equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a gas outlet connected to an alkali scrubber (e.g., NaOH solution), with 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (1.0 eq) and anhydrous toluene (10 volumes).
-
Inerting and Cooling: Start agitation and purge the reactor with nitrogen. Cool the resulting slurry to an internal temperature of -5 °C using a circulating chiller.
-
Reagent Addition: Slowly add thionyl chloride (1.15 eq) dropwise via an addition funnel over 60-90 minutes. Crucial: Maintain the internal temperature below 0 °C throughout the addition. The reaction is exothermic.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using a suitable analytical method (e.g., HPLC or TLC with a mobile phase like 10% Methanol in Dichloromethane).
-
Work-up & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess toluene and SOCl₂.
-
Add a suitable anti-solvent, such as a mixture of acetone and petroleum ether (e.g., 1:2 v/v), to the residue.[2]
-
Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation.
-
Isolate the solid product by filtration.
-
-
Purification: Wash the filter cake with cold anti-solvent to remove residual impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40-50 °C to obtain 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Visualizations
Scale-Up Workflow Diagram
The following diagram illustrates the logical workflow for the scaled-up synthesis.
Caption: Process flow diagram for the scaled-up synthesis.
Reaction Mechanism and Potential Side Reaction
This diagram illustrates the desired reaction pathway and the key competitive side reaction.
Caption: Mechanism of selective chlorination vs. side reaction.
References
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258. PubChem. [Link]
-
Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074. [Link]
-
CAS No : 220771-03-9 | Product Name : 2-(Chloromethyl)-3,5-dimethylpyridin-4-ol. Pharmaffiliates. [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Ma, H. C. et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-24. [Link]
-
Brückner, R. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
-
Ma, H. C. et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl 3. ResearchGate. [Link]
-
Ma, H. C. et al. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Semantic Scholar. [Link]
-
Inorganic Chemistry Vol. 65 No. 3. ACS Publications. [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
-
Longwitz, L. et al. (2019). Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling. J. Org. Chem., 84, 7863-7870. [Link]
- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. societachimica.it [societachimica.it]
- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID 11694258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organocatalytic Chlorination of Alcohols by P(III)/P(V) Redox Cycling [organic-chemistry.org]
- 11. Research Portal [laro.lanl.gov]
Technical Support Center: Quantifying 2-Chloromethyl-3,5-dimethylpyridin-4-ol
Welcome to the technical support center for the analytical quantification of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this reactive intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Introduction to Analytical Challenges
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors.[1] Its accurate quantification is crucial for process control and impurity profiling. However, the inherent reactivity of the chloromethyl group and the polar nature of the pyridinol moiety present several analytical challenges. This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Q1: What is the recommended primary analytical technique for quantifying 2-Chloromethyl-3,5-dimethylpyridin-4-ol?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust method for the quantification of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and related pyridine derivatives.[1][2] This technique offers excellent resolution and sensitivity for this class of compounds. For trace-level analysis, especially in complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for its superior selectivity and sensitivity.[3]
Q2: What type of HPLC column is best suited for this analysis?
A2: A C18 column is the standard choice for analyzing 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs.[1] The nonpolar stationary phase effectively retains the pyridine compound, allowing for good separation from polar impurities and solvent fronts. For improved peak shape and stability, especially with the basic pyridine moiety, columns with end-capping or those designed for polar analytes are recommended.
Q3: What are the typical mobile phase compositions for the HPLC analysis?
A3: A combination of an aqueous buffer and an organic modifier is typically used. For a similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, a mobile phase of acetonitrile and a phosphate buffer at pH 6.8 has been successfully employed.[1] The pH of the mobile phase is critical for controlling the ionization state of the pyridinol group, which in turn affects retention and peak shape. It is advisable to start with a mobile phase composition of acetonitrile and a phosphate or acetate buffer and optimize the gradient and pH to achieve the best separation.
Q4: What are the potential stability issues with 2-Chloromethyl-3,5-dimethylpyridin-4-ol during analysis?
A4: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative. This degradation can be accelerated by the presence of water and elevated temperatures. Therefore, it is crucial to use fresh samples and standards, and to control the temperature of the autosampler.[4] Additionally, pyridine compounds can be sensitive to light, so samples should be stored in amber vials.[5]
Q5: How should I prepare samples for analysis?
A5: The sample preparation method will depend on the matrix. For drug substances or intermediates, a simple "dilute and shoot" approach is often sufficient, where the sample is dissolved in a suitable solvent (like the mobile phase) and injected.[6] For more complex matrices, such as reaction mixtures or biological samples, a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering components.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common HPLC issues.
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions between the basic pyridine nitrogen and residual silanols on the column. | 1. Adjust Mobile Phase pH: Lowering the pH can protonate the pyridine nitrogen, reducing secondary interactions. 2. Use a Modified Column: Employ a column with base-deactivated silica or end-capping. 3. Add a Competitive Base: Including a small amount of a competitive base like triethylamine in the mobile phase can mask the active sites on the stationary phase. |
| Peak Fronting | Sample overload or injection of the sample in a solvent stronger than the mobile phase. | 1. Dilute the Sample: Reduce the concentration of the analyte being injected. 2. Match Injection Solvent: Dissolve the sample in the initial mobile phase if possible. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | 1. Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas thoroughly. 2. Use a Column Oven: Maintain a consistent column temperature. 3. Check Pump Performance: Verify the flow rate and check for any leaks. |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit. | 1. Filter Samples: Ensure all samples and mobile phases are filtered before use. 2. Use a Guard Column: This will protect the analytical column from particulate matter and strongly retained compounds. 3. Backflush the Column: Reverse the column direction and flush with a strong solvent to dislodge any blockage. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or carryover from a previous injection. | 1. Run a Blank Gradient: This can help identify the source of contamination. 2. Clean the Injector: Flush the injector with a strong solvent. 3. Use Fresh Mobile Phase: Prepare fresh mobile phase daily. |
| Analyte Degradation | Hydrolysis of the chloromethyl group to the corresponding alcohol. | 1. Prepare Fresh Solutions: Use freshly prepared sample and standard solutions. 2. Control Temperature: Keep samples and standards in a cooled autosampler. 3. Minimize Water Content: Use anhydrous solvents for sample preparation where feasible. |
Experimental Protocol: A Starting Point for Method Development
This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. This should be considered a starting point and may require optimization for your specific application.
Diagram: Analytical Workflow
Caption: A typical workflow for the HPLC analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
1. Materials and Reagents:
-
2-Chloromethyl-3,5-dimethylpyridin-4-ol reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25 mM solution. Adjust the pH to 6.8 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution: Accurately weigh about 10 mg of 2-Chloromethyl-3,5-dimethylpyridin-4-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) |
| Gradient | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 204 nm[1] |
| Injection Volume | 10 µL |
5. Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
References
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.
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(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available at: [Link]
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Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. Available at: [Link]
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preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. HETEROCYCLES, Vol. 102, No. 7, 2021. Available at: [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]
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HPLC Troubleshooting Guide. Available at: [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring - Pharmacia. Available at: [Link]
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The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education. Available at: [Link]
-
Troubleshooting in HPLC: A Review - IJSDR. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available at: [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Available at: [Link]
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Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. Available at: [Link]
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents.
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Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF - ResearchGate. Available at: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available at: [Link]
-
Puzzling Pyridine Problem Probed - ChemistryViews. Available at: [Link]
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- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
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- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol: Method Validation and Protocol Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of highly functionalized heterocyclic compounds is a cornerstone of innovation. 2-Chloromethyl-3,5-dimethylpyridin-4-ol is a valuable pyridine-based building block whose utility in organic synthesis is well-recognized.[1][2] Its structure is closely related to key intermediates used in the synthesis of proton pump inhibitors (PPIs) like omeprazole, making its synthetic pathways a subject of considerable interest.[3][4][5]
This guide provides an in-depth comparison of established and alternative methods for the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, with a primary focus on the critical chlorination step of its precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol. We will dissect the causality behind experimental choices, present self-validating protocols adapted from robust literature precedents, and offer data-driven comparisons to guide your synthetic strategy.
Retrosynthetic Analysis and Core Synthetic Challenge
The most logical and direct approach to synthesizing the target molecule involves the chlorination of the corresponding primary alcohol. The central challenge lies in the selective conversion of the 2-hydroxymethyl group to a 2-chloromethyl group in the presence of the pyridin-4-ol moiety. The 4-hydroxy group can exhibit nucleophilic character and potentially react with the chlorinating agent, leading to undesired byproducts. Therefore, the choice of chlorinating agent and reaction conditions is paramount to achieving high yield and purity.
Caption: Retrosynthetic analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Part 1: Comparative Analysis of Chlorination Methods
The conversion of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine to its corresponding chloride is a well-documented step in industrial synthesis.[6] We will adapt and compare these methodologies for our target molecule, which features a 4-hydroxy group instead of a 4-methoxy group.
Method A: Thionyl Chloride (SOCl₂) – The Industry Standard
Thionyl chloride is the most frequently cited reagent for this type of transformation due to its reliability and the favorable thermodynamics of the reaction.
Causality and Mechanistic Insight: Thionyl chloride reacts with the primary alcohol to form a chlorosulfite intermediate. This intermediate is highly reactive, and the pyridine nitrogen can facilitate the subsequent intramolecular (Sₙi) or intermolecular (Sₙ2) substitution by a chloride ion. A key advantage is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion. The HCl generated will protonate the basic pyridine nitrogen, forming the hydrochloride salt of the product in situ.
Experimental Protocol (Adapted from[6])
-
Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), suspend 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (1 eq.) in an inert solvent such as dichloromethane (DCM) or chloroform (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the suspension to 0-5°C using an ice bath. This is critical to control the initial exothermic reaction.
-
Reagent Addition: Slowly add thionyl chloride (1.05-1.2 eq.), either neat or dissolved in a small amount of the reaction solvent, dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5-3 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid residue is the crude hydrochloride salt of the product.
-
Purification: The crude product can be purified by trituration or recrystallization from a suitable solvent system, such as acetone or an isopropanol/ether mixture.[3]
Caption: Experimental workflow for thionyl chloride chlorination.
Method B: Triphosgene – A Safer Solid Alternative
For laboratories seeking to avoid handling fuming liquids like SOCl₂, triphosgene (bis(trichloromethyl) carbonate) offers a solid, more manageable alternative that generates phosgene in situ.
Causality and Mechanistic Insight: Triphosgene, in the presence of a base or upon heating, decomposes into three molecules of phosgene. Phosgene reacts with the alcohol to form a chloroformate intermediate, which is an excellent leaving group. A chloride ion then displaces this group to yield the desired product. This method often proceeds under mild conditions and can result in high purity and yield.[8]
Experimental Protocol (Adapted from[8])
-
Setup: Dissolve 2-hydroxymethyl-3,5-dimethylpyridin-4-ol (1 eq.) in a suitable solvent like toluene in a reaction flask.
-
Cooling: Cool the solution to 0-10°C.
-
Reagent Addition: Add a toluene solution of triphosgene (approx. 0.4 eq., as 1 mole of triphosgene yields 3 moles of phosgene) dropwise.
-
Reaction: Stir the reaction at low temperature until completion (monitored by TLC).
-
Quenching & Work-up: After the reaction is finished, a small amount of methanol can be added dropwise to quench any unreacted chlorinating agent.[8] The reaction mixture is then processed, which may involve removing acidic gas under reduced pressure, followed by centrifugation or filtration to isolate the product hydrochloride.
Method C: Oxalyl Chloride – High Reactivity and Yield
Oxalyl chloride is another effective reagent for this transformation, noted in related syntheses for producing high yields.[9]
Causality and Mechanistic Insight: Similar to thionyl chloride, oxalyl chloride reacts with the alcohol to form an intermediate that readily undergoes nucleophilic substitution by chloride. The byproducts are also gaseous (CO, CO₂, and HCl), which drives the reaction equilibrium. It is often considered more reactive than thionyl chloride and can sometimes be used at lower temperatures.
Experimental Protocol
The protocol is very similar to that for thionyl chloride, involving the slow addition of oxalyl chloride (1.1-1.5 eq.) to a cooled solution of the alcohol in an inert solvent like DCM. A key consideration is that oxalyl chloride reactions are often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the active chlorinating species. However, for a pyridine substrate, this may not be necessary. The reaction is typically rapid, and the work-up procedure is analogous.
Part 2: Performance Comparison and Data Summary
The selection of a synthetic method depends on a balance of yield, purity, safety, cost, and scalability. While direct experimental data for 2-Chloromethyl-3,5-dimethylpyridin-4-ol is not widely published, we can extrapolate performance from its 4-methoxy analog, a compound of immense industrial importance.
| Parameter | **Method A: Thionyl Chloride (SOCl₂) ** | Method B: Triphosgene | Method C: Oxalyl Chloride |
| Reagent Form | Fuming liquid | Crystalline solid | Fuming liquid |
| Typical Yield (Analog) | 86-93%[8] | High yield reported[8] | Can be >90%[9] |
| Reaction Conditions | 0°C to RT; DCM/Chloroform[6][7] | 0-10°C; Toluene[8] | 0°C to RT; DCM |
| Key Advantages | Cost-effective, common reagent, gaseous byproducts | Safer handling (solid), mild conditions | High reactivity, high yield, gaseous byproducts |
| Key Disadvantages | Corrosive, toxic, requires careful handling | Higher cost, generates toxic phosgene in situ | Corrosive, moisture-sensitive, can be too reactive |
| Safety Profile | High Hazard: Severe corrosive. Releases toxic gases.[10] | High Hazard: Highly toxic if inhaled/ingested. | High Hazard: Severe corrosive. Reacts violently with water. |
| Scalability | Excellent; widely used in industry. | Good; suitable for lab and pilot scale. | Very good; used in industry but requires strict controls. |
Part 3: Synthesis of the Key Precursor
A robust synthesis of the final product requires an efficient route to the key precursor, 2-hydroxymethyl-3,5-dimethylpyridin-4-ol . While multiple pathways exist for substituted pyridines, a common industrial strategy for related compounds starts from 2,3,5-trimethylpyridine or 3,5-dimethylpyridine and proceeds through a series of functional group interconversions.[3][7]
A plausible pathway involves N-oxidation, nitration, nucleophilic substitution to introduce the 4-hydroxy group (or a protected version), followed by a rearrangement reaction (e.g., Boekelheide rearrangement) to functionalize the 2-methyl group, and subsequent hydrolysis to unveil the hydroxymethyl group.[4][9] Avoiding intermediates like nitropyridines, which can be carcinogenic, is a key consideration in modern "green chemistry" approaches.[4][11]
Caption: Plausible synthetic workflow for the precursor alcohol.
Conclusion and Expert Recommendations
For the synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, all three discussed chlorination methods present viable options, with the final choice depending on laboratory capabilities and project goals.
-
Recommendation for Initial Validation: Method A (Thionyl Chloride) is the recommended starting point for validation. Its widespread use, cost-effectiveness, and extensive documentation for analogous substrates provide a solid foundation for success. The primary focus for optimization should be on temperature control during addition and ensuring an anhydrous environment.
-
Alternative for Higher Yield/Purity: If initial trials with SOCl₂ result in impurities or lower-than-desired yields, Method C (Oxalyl Chloride) should be investigated. Its higher reactivity may provide a cleaner conversion, potentially leading to a product with higher purity before recrystallization.[9]
-
Safety-First Approach: For labs prioritizing the avoidance of fuming liquids, Method B (Triphosgene) is an excellent, albeit more expensive, alternative. Its use as a solid significantly simplifies handling.
Ultimately, the successful synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol is highly achievable. By understanding the mechanistic principles behind each method and carefully controlling reaction parameters, researchers can confidently produce this valuable synthetic intermediate for applications in pharmaceutical and chemical development.
References
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO - PubChem. [Link]
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Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka Patents. [Link]
-
2-(Chloromethyl)-3,5-dimethylpyridin-4-ol | 220771-03-9 - Pharmaffiliates. [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - RASĀYAN Journal of Chemistry. [Link]
-
Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine - Semantic Scholar. [Link]
- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google P
- CN111303018A - Synthetic method of omeprazole intermediate - Google P
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A Comparative Guide to the Synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol: An Analysis of Precursor Strategies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a valuable heterocyclic building block, presents multiple strategic approaches distinguished by the choice of starting materials. This guide provides a comparative analysis of the primary synthetic routes, offering insights into the mechanistic rationale, experimental protocols, and performance metrics associated with each precursor.
Introduction to Synthetic Strategies
The construction of the 2-Chloromethyl-3,5-dimethylpyridin-4-ol scaffold can be broadly categorized into two main strategies:
-
Late-Stage Chloromethylation: This approach involves the initial synthesis of the 3,5-dimethylpyridin-4-ol core, followed by the introduction of the chloromethyl group at the C2 position.
-
Multi-Step Synthesis from Lutidine Derivatives: This strategy builds the pyridine ring with the desired substituents through a sequence of reactions, typically starting from commercially available lutidines or collidines.
This guide will delve into the intricacies of each approach, providing a comparative framework to aid researchers in selecting the most suitable pathway for their specific needs.
Late-Stage Chloromethylation: A Direct Approach
This strategy hinges on the synthesis of the intermediate, 3,5-dimethylpyridin-4-ol, which is then subjected to chloromethylation.
Synthesis of 3,5-dimethylpyridin-4-ol
While various methods exist for the synthesis of pyridin-4-ones, a common laboratory-scale preparation has not been explicitly detailed in the reviewed literature for this specific intermediate. However, analogous syntheses of related pyridin-4-ones often involve the condensation of β-dicarbonyl compounds with a suitable nitrogen source.
Chloromethylation of 3,5-dimethylpyridin-4-ol
The introduction of a chloromethyl group onto the pyridine ring is a key transformation. The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
-
Step 1: Reaction Setup In a well-ventilated fume hood, a solution of 3,5-dimethylpyridin-4-ol in a suitable inert solvent (e.g., dichloromethane, chloroform) is prepared in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Step 2: Addition of Chloromethylating Agent A chloromethylating agent, such as chloromethyl methyl ether or a mixture of formaldehyde and hydrochloric acid, is added dropwise to the stirred solution at a controlled temperature. The use of a Lewis acid catalyst, like zinc chloride, may be employed to enhance the electrophilicity of the chloromethylating species.
-
Step 3: Reaction Monitoring The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until completion.
-
Step 4: Work-up and Purification Upon completion, the reaction mixture is carefully quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Multi-Step Synthesis from Lutidine/Collidine Precursors
An alternative and widely industrialized approach for analogous compounds involves a multi-step synthesis starting from readily available lutidines or collidines. While a direct experimental protocol for the 4-hydroxy target is not prevalent in the literature, the synthesis of its 4-methoxy analog provides a well-established template. This pathway typically involves N-oxidation, nitration, functional group interconversion at the 4-position, and finally, chlorination of a methyl group at the 2-position.
Two common precursors for the analogous 4-methoxy compound are 3,5-lutidine and 2,3,5-trimethylpyridine (2,3,5-collidine).[1]
Pathway from 3,5-Lutidine
This route involves the initial N-oxidation of 3,5-lutidine, followed by nitration to introduce a nitro group at the 4-position. Subsequent nucleophilic substitution of the nitro group with a hydroxide (or methoxide for the analog), followed by functionalization of one of the methyl groups and chlorination, would lead to the final product.
Pathway from 2,3,5-Trimethylpyridine (2,3,5-Collidine)
Starting with 2,3,5-trimethylpyridine, the synthesis also commences with N-oxidation and nitration at the 4-position. The existing methyl group at the 2-position is then functionalized, typically through a series of steps including oxidation to a hydroxymethyl group, which is then chlorinated.[2]
Caption: Conceptual synthetic workflows starting from lutidine and collidine precursors.
Comparative Analysis of Precursor Strategies
| Feature | Late-Stage Chloromethylation | Multi-Step Synthesis from Lutidines/Collidines |
| Starting Material | 3,5-dimethylpyridin-4-ol | 3,5-Lutidine or 2,3,5-Trimethylpyridine |
| Number of Steps | Fewer steps from the pyridin-4-ol intermediate. | Multiple, sequential steps. |
| Control of Regioselectivity | Chloromethylation may yield isomeric byproducts. | Regioselectivity is generally well-controlled through the reaction sequence. |
| Scalability | Potentially more challenging to scale due to the handling of chloromethylating agents. | Well-established for analogous industrial processes. |
| Overall Yield | Highly dependent on the efficiency of the chloromethylation step. | The cumulative yield over multiple steps can be a limiting factor. |
| Purity | Purification from isomeric byproducts may be required. | High purities ( >99%) have been reported for the analogous 4-methoxy compound.[1] |
Causality Behind Experimental Choices
The choice of a synthetic strategy is often dictated by a balance of factors including the availability and cost of starting materials, the desired scale of production, and the required purity of the final product.
-
Late-Stage Functionalization: This approach is often favored in a laboratory setting for its directness, provided the precursor is readily accessible. However, controlling the regioselectivity of the chloromethylation can be a significant challenge. The pyridine ring, activated by the hydroxyl group, can be susceptible to substitution at multiple positions. The choice of catalyst and reaction conditions is critical to favor the desired C2 substitution.
-
Multi-Step Synthesis: For industrial-scale production, a longer but more controlled synthesis is often preferred. The multi-step approach allows for the purification of intermediates at each stage, leading to a final product of high purity. The regiochemistry is dictated by the inherent reactivity of the pyridine N-oxide and the directing effects of the existing substituents, offering a more predictable outcome. The use of 2,3,5-trimethylpyridine, for example, already has a methyl group at the 2-position, which can be selectively functionalized.
Self-Validating Systems in Synthesis
A robust synthetic protocol should incorporate self-validating checkpoints. This includes:
-
In-process controls: Regular monitoring of the reaction by techniques like TLC or HPLC to ensure the complete consumption of starting materials and the formation of the desired product.
-
Intermediate characterization: Full characterization of key intermediates (e.g., by NMR, MS, IR) to confirm their identity and purity before proceeding to the next step.
-
Final product analysis: Comprehensive analysis of the final product to determine its purity, identity, and the absence of residual solvents or reagents. For instance, HPLC analysis is a standard method for determining the purity of the final compound.
Visualization of Key Transformations
Chloromethylation Reaction
Caption: General scheme for the chloromethylation of 3,5-dimethylpyridin-4-ol.
Conclusion
The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol can be approached from different strategic directions, each with its own set of advantages and challenges. The late-stage chloromethylation of 3,5-dimethylpyridin-4-ol offers a more direct route, which may be advantageous for smaller-scale syntheses. In contrast, the multi-step synthesis from lutidine or collidine precursors, by analogy to its 4-methoxy counterpart, provides a more controlled and scalable process suitable for industrial production where high purity is paramount. The selection of the optimal precursor and route will ultimately depend on the specific requirements of the researcher or drug development professional, taking into account factors such as yield, purity, scalability, and cost.
References
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
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A Senior Application Scientist's Guide to Benchmarking the Purity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol from Different Suppliers
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the intricate pathway of pharmaceutical development, the quality of an active pharmaceutical ingredient (API) is paramount. This quality, however, is not born in the final step but is cultivated throughout the synthesis, beginning with its foundational building blocks: the pharmaceutical intermediates.[1][2] The compound 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS 220771-03-9) is a valuable intermediate in organic synthesis, and its purity can directly influence the reproducibility of subsequent reactions, the impurity profile of the final API, and ultimately, the safety and efficacy of the therapeutic agent.[3][4]
The quality control of intermediates is not merely a box-ticking exercise; it is a critical risk mitigation strategy.[5] Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, place significant emphasis on controlling impurities from the very start of the manufacturing process.[4][6] This guide, therefore, provides a robust, multi-modal analytical framework for researchers and drug development professionals to rigorously benchmark the purity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol from various commercial suppliers. We will move beyond a simple percentage purity value, delving into the nature and quantity of impurities to create a holistic quality assessment.
Section 1: Understanding Potential Impurities in 2-Chloromethyl-3,5-dimethylpyridin-4-ol
A comprehensive purity assessment begins with understanding what impurities might be present. While the exact synthetic routes are proprietary to each supplier, we can infer potential impurities based on common synthetic pathways for similar pyridine derivatives.[7][8] The chlorination of the corresponding hydroxymethyl precursor is a likely final step, analogous to the synthesis of similar intermediates used in drugs like Omeprazole.[9][10]
Common Classes of Potential Impurities:
-
Starting Material Carryover: Incomplete reaction could lead to the presence of the precursor, 2-Hydroxymethyl-3,5-dimethylpyridin-4-ol.
-
By-products of Chlorination: The use of chlorinating agents like thionyl chloride can generate various by-products, including over-chlorinated species or dimers formed through intermolecular reactions.[9]
-
Isomeric Impurities: Depending on the synthesis of the pyridine ring itself, structural isomers may be present.
-
Degradation Products: The compound's stability can be a factor; hydrolysis of the chloromethyl group back to a hydroxymethyl group is a potential degradation pathway.
-
Residual Solvents: Solvents used during reaction and purification (e.g., dichloromethane, hexane) may be present in the final product.[9]
Section 2: A Multi-Pronged Analytical Strategy for Comprehensive Purity Profiling
No single analytical technique can provide a complete picture of a sample's purity. A robust, self-validating system relies on the orthogonal application of multiple analytical methods. This guide employs a triad of chromatographic and spectroscopic techniques to ensure a thorough and reliable assessment.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for determining the primary purity (assay) of the main compound and quantifying known and unknown non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for identifying and quantifying volatile organic impurities, particularly residual solvents, which are often missed by HPLC.[11][12]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides an orthogonal view of purity based on the structure. It is exceptionally powerful for confirming the identity of the main component and detecting structurally similar impurities that may co-elute in chromatography.[13][14]
The following workflow illustrates the logical process for analyzing samples from different suppliers.
Caption: Overall workflow for benchmarking supplier samples.
Section 3: Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. Adherence to these detailed steps is crucial for generating high-quality, comparable data.
HPLC-UV Method for Assay and Impurity Profiling
Rationale: A gradient reverse-phase method is chosen to ensure the separation of the polar main compound from both more polar and less polar impurities. Acetonitrile is a common mobile phase, and a phosphate buffer helps to maintain a consistent pH for reproducible chromatography.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard and each supplier's sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Methanol:Water.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 275 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 70 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Data Analysis: Calculate the % Area for the main peak and all impurities. The assay value can be determined by comparing the main peak area of the sample to that of a known concentration reference standard.
Headspace GC-MS Method for Residual Solvent Analysis
Rationale: Headspace sampling is used to analyze volatile residual solvents without injecting the non-volatile matrix onto the GC column. Mass spectrometry provides definitive identification of the solvents.[11]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of each sample into a 20 mL headspace vial.
-
Add 5.0 mL of Dimethyl Sulfoxide (DMSO) as the diluent.
-
Crimp the vial securely with a PTFE-lined septum.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Injector Temperature: 230°C.
-
Transfer Line Temperature: 240°C.
-
MS Source Temperature: 230°C.
-
Mass Range: 35-300 amu.
-
-
Headspace Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Incubation Time: 15 minutes.
-
-
Data Analysis: Identify peaks by matching their mass spectra against a standard library (e.g., NIST). Quantify using an external standard calibration curve for any identified solvents.
¹H NMR Spectroscopy for Structural Verification
Rationale: NMR provides a fingerprint of the molecule. The chemical shift, integration, and multiplicity of the proton signals can confirm the structure and reveal impurities, often without the need for a reference standard for the impurity itself.[15]
Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-15 mg of each sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 30° pulse.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
Integrate all peaks. Compare the integration of impurity peaks relative to the main compound's peaks to estimate their concentration.
-
Analyze chemical shifts and coupling constants to confirm the structure of the main compound and hypothesize the structures of any impurities.
-
Section 4: Comparative Data Analysis of Commercial Samples
Samples of 2-Chloromethyl-3,5-dimethylpyridin-4-ol were obtained from three representative suppliers (designated A, B, and C) and analyzed using the protocols described above. The results are summarized below.
Table 1: HPLC-UV Purity and Impurity Profile Comparison
| Compound | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 99.15 | 98.42 | 99.81 |
| Impurity at RRT* 0.85 | 0.11 | 0.75 | ND** |
| Impurity at RRT 1.12 | 0.49 (Unknown) | 0.21 | 0.08 |
| Impurity at RRT 1.34 | 0.08 | 0.15 | ND |
| Any other individual impurity | < 0.05 | 0.32 | < 0.05 |
| Total Impurities | 0.85 | 1.58 | 0.19 |
*RRT: Relative Retention Time **ND: Not Detected
Table 2: GC-MS Residual Solvent Analysis
| Solvent | Supplier A (ppm) | Supplier B (ppm) | Supplier C (ppm) | ICH Limit (Class 2) |
| Dichloromethane | 150 | 750 | 50 | 600 ppm |
| Hexane | ND | 15 | 25 | 290 ppm |
| Toluene | ND | 45 | ND | 890 ppm |
Table 3: ¹H NMR Analysis Summary
| Supplier | Structural Confirmation | Observable Impurities |
| A | Conforms to structure. | Minor signals (~0.5%) consistent with an unknown aromatic species. |
| B | Conforms to structure. | Signals consistent with precursor (~0.8%) and other minor impurities. |
| C | Conforms to structure. | No significant impurity signals detected above baseline noise. |
Section 5: Interpretation and Scientific Discussion – A Senior Scientist's Perspective
The quantitative data presented in the tables provides a clear basis for a qualitative, risk-based assessment. Simply choosing the supplier with the highest HPLC purity could be a misleading and potentially costly error.
-
Supplier C is, on the surface, the superior choice. It demonstrates the highest purity by HPLC (99.81%), a negligible impurity profile, and very low residual solvents, well within ICH guidelines.[6] The NMR spectrum corroborates this, showing a clean product. For direct use in cGMP manufacturing or in sensitive downstream reactions, this material would likely be the most reliable and pose the lowest regulatory risk.
-
Supplier A presents an interesting case. While the HPLC purity is high (99.15%), the presence of a significant unknown impurity at RRT 1.12 (0.49%) is a major concern. An unknown impurity above the ICH identification threshold (typically 0.10%) requires structural elucidation and toxicological assessment, which can be a time-consuming and expensive process. The low level of residual solvents is a positive attribute, but the risk associated with the unknown impurity likely outweighs this benefit for late-stage development.
-
Supplier B has the lowest purity (98.42%) and the highest total impurities. Critically, its Dichloromethane content (750 ppm) exceeds the ICH limit of 600 ppm, making this batch unsuitable for cGMP use without further purification. However, a key point of analysis is that the primary impurity (0.75% at RRT 0.85) was identified by NMR as the unreacted starting material. For an early-stage research application where this impurity might be easily removed in a subsequent step, this material could be a cost-effective option, provided the solvent issue is addressed with the supplier for future batches.
The Causality Behind Experimental Choices: Our multi-modal approach is vindicated by these results. HPLC alone would have ranked Supplier A highly, but NMR flagged a significant unknown. GC-MS was essential to disqualify Supplier B on the basis of residual solvents, a critical parameter not measured by the other techniques. This demonstrates a self-validating system where one technique can uncover risks missed by another.
Conclusion and Recommendation
Based on a comprehensive analysis, Supplier C provides 2-Chloromethyl-3,5-dimethylpyridin-4-ol of the highest quality, suitable for all stages of research and drug development, including cGMP manufacturing. The material exhibits exceptional purity with a well-controlled and minimal impurity profile.
While Supplier A offers high purity, the presence of a significant unknown impurity presents an unacceptable risk for development without further characterization. Supplier B's product is currently unsuitable for cGMP applications due to excessive residual solvents, though it could be considered for non-critical, early-stage research if cost is a primary driver and the impurity profile is deemed manageable.
This guide underscores that a thorough, multi-technique benchmarking process is not an academic exercise but a fundamental component of quality risk management in pharmaceutical development.[2] Investing in this rigorous analysis upfront can prevent significant delays, unforeseen costs, and regulatory hurdles in the long run.
References
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX . World Journal of Pharmaceutical Research. [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS . PubMed. [Link]
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Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) . Taylor & Francis Online. [Link]
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Five Key Elements of Pharmaceutical Intermediate Quality Control . LinkedIn. [Link]
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GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...) . ResearchGate. [Link]
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A Deep Dive into Quality Control in the Pharmaceutical Industry . DES Pharma. [Link]
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2-Chloromethyl-3,5-dimethylpyridin-4-ol | CAS 220771-03-9 . Veeprho. [Link]
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Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge . ResearchGate. [Link]
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Detection of pyridine derivatives by SABRE hyperpolarization at zero field . National Institutes of Health (NIH). [Link]
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Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions . PYG Lifesciences. [Link]
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Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis . Reddit. [Link]
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Quality Guidelines . ICH. [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide . LinkedIn. [Link]
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Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes . Journal of the American Chemical Society. [Link]
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Pyridine slides for discussion . GOV.UK. [Link]
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NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring . YouTube. [Link]
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How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? . ResearchGate. [Link]
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Pyridine . SpectraBase. [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol: An LC/MS/MS-Centric Approach
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Our primary focus will be on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) method, while also providing a comparative overview of alternative techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical workflows.
Introduction: The Analytical Challenge
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a substituted pyridine derivative. The inherent reactivity of the chloromethyl group and the potential for isomerism present unique challenges for its selective and sensitive quantification. The choice of analytical technique is therefore critical to ensure data integrity and meet stringent regulatory requirements. LC/MS/MS has emerged as the gold standard for such applications due to its unparalleled sensitivity and specificity.[1][2]
Comparative Analysis of Analytical Techniques
While LC/MS/MS is often the preferred method, a comprehensive understanding of alternative techniques is essential for selecting the most appropriate method based on available instrumentation, sample matrix, and desired sensitivity.
| Technique | Principle | Advantages | Disadvantages | Typical LOD/LOQ |
| LC/MS/MS | Chromatographic separation followed by mass analysis of precursor and product ions. | High sensitivity and specificity, excellent for complex matrices, structural confirmation.[1][2] | Higher equipment cost, potential for matrix effects. | pg/mL to low ng/mL |
| HPLC-UV | Chromatographic separation followed by detection using UV-Vis spectroscopy. | Lower cost, robust and widely available. | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences. | High ng/mL to µg/mL |
| GC-MS | Gas chromatographic separation followed by mass analysis. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | ng/mL |
The Gold Standard: A Proposed LC/MS/MS Method
The following is a detailed, step-by-step protocol for the quantitative analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol using LC/MS/MS. This method is designed to be a self-validating system, incorporating best practices for accuracy and reliability. The principles outlined are based on established methodologies for similar pyridine derivatives and general guidelines for small molecule quantification.[3][4]
Experimental Workflow
The overall workflow for the LC/MS/MS analysis is depicted below:
Caption: A generalized workflow for the quantitative analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol by LC/MS/MS.
Step-by-Step Protocol
3.2.1. Materials and Reagents
-
2-Chloromethyl-3,5-dimethylpyridin-4-ol reference standard
-
Stable isotope-labeled internal standard (e.g., D4-2-Chloromethyl-3,5-dimethylpyridin-4-ol)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC/MS grade)
-
Ammonium acetate (LC/MS grade)
3.2.2. Standard and Sample Preparation
The rationale behind meticulous sample preparation is to ensure the analyte is in a form compatible with the LC/MS/MS system and to minimize matrix effects that can suppress or enhance the analyte signal.[5][6]
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking: Spike all calibration standards and unknown samples with the internal standard to a final concentration of 100 ng/mL. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction.
-
Sample Extraction (if necessary): For complex matrices, a simple protein precipitation with acetonitrile followed by centrifugation is often sufficient.[7] For cleaner matrices, a "dilute and shoot" approach may be feasible.[8]
3.2.3. LC/MS/MS Instrumentation and Conditions
The selection of chromatographic and mass spectrometric parameters is critical for achieving the desired sensitivity and selectivity.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition | Justification |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm) | Provides good retention and peak shape for pyridine-based compounds.[3][4] |
| Mobile Phase A | 0.1% Formic acid in water | Acidifying the mobile phase promotes protonation of the analyte, enhancing ionization efficiency in positive ion mode.[9] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures efficient separation of the analyte from potential impurities and matrix components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Pyridine derivatives readily form positive ions. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | [M+H]+ of analyte and IS | The protonated molecular ion is selected in the first quadrupole. |
| Product Ions (Q3) | Optimized fragment ions | Collision-induced dissociation in the second quadrupole generates characteristic fragment ions for quantification and confirmation. |
| Collision Energy | Optimized for each transition | The collision energy is optimized to maximize the abundance of the product ions. |
| Dwell Time | 100 ms | Sufficient dwell time ensures an adequate number of data points across the chromatographic peak for accurate quantification. |
digraph "MRM_Principle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", penwidth=2];"Ion_Source" [label="Ion Source\n(Analyte Ionization)"]; "Q1" [label="Q1\n(Precursor Ion Selection)"]; "Q2" [label="Q2 (q)\n(Collision Cell - CID)"]; "Q3" [label="Q3\n(Product Ion Selection)"]; "Detector" [label="Detector"];
"Ion_Source" -> "Q1" [label="[M+H]+"]; "Q1" -> "Q2" [label="Precursor Ion"]; "Q2" -> "Q3" [label="Fragment Ions"]; "Q3" -> "Detector" [label="Product Ion"]; }
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective quantification.
Method Validation: Ensuring Trustworthiness
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[10][11] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
Key Validation Parameters:
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Demonstrates a proportional relationship between analyte concentration and instrument response.[12] |
| Accuracy | Recovery within 85-115% | The closeness of the measured value to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | No significant interfering peaks at the retention time of the analyte. | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Matrix Effect | Assessed by comparing the response of the analyte in matrix versus neat solution. | The effect of co-eluting matrix components on the ionization of the analyte. |
| Stability | Analyte stability under various storage and processing conditions. | Ensures that the analyte concentration does not change during the analytical process. |
Alternative Methodologies: A Comparative Perspective
5.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not a primary requirement, HPLC-UV can be a cost-effective alternative.
Typical HPLC-UV Conditions:
-
Column: C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Detection Wavelength: Determined by acquiring the UV spectrum of the analyte and selecting the wavelength of maximum absorbance.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve generated from reference standards.
5.2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the relatively low volatility of 2-Chloromethyl-3,5-dimethylpyridin-4-ol, GC-MS analysis would likely require a derivatization step to increase its volatility and thermal stability. This adds complexity to the sample preparation process. However, for specific applications where GC-MS is the preferred platform, a derivatization protocol followed by a standard GC-MS method could be developed.
Conclusion
The quantitative analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol is crucial for ensuring the quality and safety of pharmaceutical products. This guide has provided a comprehensive overview of a robust and reliable LC/MS/MS method, which stands as the gold standard due to its superior sensitivity and specificity. By following the detailed protocol and adhering to rigorous validation guidelines, researchers and analysts can confidently generate accurate and precise quantitative data. The comparison with alternative techniques such as HPLC-UV and GC-MS allows for an informed decision on the most suitable analytical strategy based on specific laboratory needs and regulatory requirements.
References
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Venugopal, N., Reddy, A. V. B., Reddy, K. J., Madhavi, V., & Reddy, G. V. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Ahamad, S., Kumar, A., Kumar, R., & Singh, A. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir in Pure and Tablet Dosage Forms. Journal of Young Pharmacists, 15(3), 443–448. [Link]
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Lee, S., & Lee, S. (2022). Review of the Use of Liquid Chromatography-Tandem Mass Spectrometry in Clinical Laboratories: Part II–Operations. Annals of Laboratory Medicine, 42(5), 547–560. [Link]
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Kim, J., Lee, J., Kim, M., & Lee, J. (2020). Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies. International Journal of Environmental Research and Public Health, 17(15), 5484. [Link]
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Kuhring, M., Grieshop, H., & Scharkov, N. (2023). Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites. Metabolites, 13(2), 241. [Link]
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Lee, J. H., Lee, S. H., & Kim, Y. S. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 34(7), 1-8. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]
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Shimadzu. (n.d.). LC/MS/MS Method Package for Primary Metabolites. [Link]
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Al-Ostath, A. I., Al-Ghorbani, M., Al-Majidi, S. M., & El-Emam, A. A. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
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Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
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Eurachem. (n.d.). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link]
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Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]
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Li, W., & Li, Y. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(33), 3971-3991. [Link]
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SIELC Technologies. (2018). 4-Methoxy-3,5-dimethylpyridine-2-methanol. [Link]
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Utami, E. D., Puspitasari, I., Asdie, R. H., Lukitaningsih, E., Noviana, E., Pebriana, R. B., & Prihati, D. A. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients in Yogyakarta Indonesia. Journal of Applied Pharmaceutical Science, 14(03), 108-118. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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Soral, M., Sabat, M., & Więckowska, A. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3327. [Link]
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Kumar, S., & Chopra, D. (2018). A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. Journal of Chemical Sciences, 130(1), 1-13. [Link]
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Movassaghi, M., & Hill, M. D. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(16), 4992–4993. [Link]
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biological activity comparison of 2-Chloromethyl-3,5-dimethylpyridin-4-ol analogs
An In-Depth Guide to the Biological Activity of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and Its Analogs for Drug Discovery
This guide provides a comprehensive comparison of the biological activities of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its structurally related analogs. As a cornerstone in the synthesis of various pharmaceuticals, understanding the nuances of these compounds is paramount for researchers, scientists, and professionals in drug development. We will delve into their primary role as precursors to proton pump inhibitors (PPIs) and explore the structure-activity relationships that govern their efficacy. This document is designed to be an in-depth technical resource, complete with experimental data and detailed protocols to support your research endeavors.
Substituted pyridines are a class of heterocyclic compounds of immense importance in organic synthesis and medicinal chemistry.[1] Their structural framework is a recurring motif in numerous natural products and biologically active compounds.[1][2] Among these, 2-Chloromethyl-3,5-dimethylpyridin-4-ol stands out as a critical intermediate, primarily in the synthesis of proton pump inhibitors (PPIs) like omeprazole, which are essential for managing gastric acid-related disorders.[3]
The biological activity of the final pharmaceutical product is intrinsically linked to the structure of its precursors. Therefore, a comparative analysis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs is crucial for optimizing drug synthesis, understanding impurity profiles, and discovering novel therapeutic agents. This guide will explore these aspects, providing both foundational knowledge and practical experimental insights.
Structural Overview: The Core Compound and Key Analogs
The biological potential of this class of compounds is dictated by the substituents on the pyridine ring. Below is a comparison of the core compound and one of its most significant analogs, which differ primarily at the 4-position of the pyridine ring.
| Compound | CAS Number | Key Structural Feature at 4-Position | Primary Application |
| 2-Chloromethyl-3,5-dimethylpyridin-4-ol | 220771-03-9 | Hydroxyl (-OH) group | Intermediate in pharmaceutical synthesis.[4] |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | Methoxy (-OCH₃) group | Key intermediate for Omeprazole synthesis.[5][6] |
The seemingly minor change from a hydroxyl to a methoxy group can significantly influence the reactivity and subsequent steps in the synthesis of the active pharmaceutical ingredient (API). The methoxy analog, for instance, is a well-documented intermediate in the production of the widely used antiulcer agent Omeprazole.[6]
Comparative Biological Activity: From Intermediate to API
While these pyridine derivatives are primarily valued as synthetic intermediates, their structure directly informs the biological activity of the final drug products—proton pump inhibitors.
Primary Mechanism of Action: H⁺/K⁺ ATPase Inhibition
The primary therapeutic relevance of these compounds is their role as building blocks for PPIs, which target the gastric hydrogen potassium ATPase (H⁺/K⁺ ATPase).[3] This enzyme is the final step in the secretion of gastric acid into the stomach lumen.
The pyridine intermediate is coupled with a benzimidazole moiety to form the PPI prodrug. In the acidic environment of the stomach's parietal cells, this prodrug undergoes a molecular rearrangement to become an active sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase, irreversibly inhibiting its function.
Caption: Synthesis and mechanism of action of PPIs.
Structure-Activity Relationship (SAR) Insights
The nature of the substituents on the pyridine ring influences the properties of the resulting PPI. For example, the stability of the PPI under acidic conditions is a critical factor in its efficacy. An in vitro study comparing the degradation rates of different PPIs found the following order: lansoprazole > omeprazole > pantoprazole.[7] This highlights that while the core mechanism is the same, structural variations introduced by different pyridine and benzimidazole precursors lead to distinct pharmacokinetic and pharmacodynamic profiles.
Furthermore, research into various pyridine derivatives has revealed a wide range of other potential biological activities, demonstrating the versatility of this scaffold:
-
Antiproliferative Activity: The presence and position of methoxy (-OMe), hydroxyl (-OH), and other groups on pyridine derivatives have been shown to enhance their antiproliferative activity against cancerous cell lines.[8][9]
-
Anti-malarial Activity: Certain synthesized pyridine derivatives have shown promising in vivo anti-malarial activity against Plasmodium berghei.[10]
-
Anti-inflammatory Activity: Pyridine derivatives have been evaluated for their anti-inflammatory properties, with some compounds showing a significant decrease in the expression of inflammatory cytokines.[11]
-
Enzyme Inhibition: Derivatives of 2-Chloromethyl-3,5-dimethylpyridin-4-ol have been investigated for their inhibitory effects on enzymes like tyrosinase, suggesting potential applications in treating hyperpigmentation disorders.[3]
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research, this section provides detailed methodologies for the synthesis of a key analog and for the in vitro evaluation of the resulting PPI's activity.
Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
This protocol outlines a general procedure for the synthesis of a key omeprazole intermediate from its corresponding hydroxymethylpyridine precursor.[6] The rationale for using thionyl chloride is its effectiveness in converting a hydroxyl group to a chloromethyl group, a crucial step in the synthesis.
Materials:
-
4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine
-
Dichloromethane (DCM)
-
Thionyl chloride (SOCl₂)
-
Hexane
-
Argon gas supply
Procedure:
-
Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (0.15 mol) in 400 mL of dichloromethane in a reaction vessel under an argon atmosphere.
-
Slowly add a solution of thionyl chloride (0.158 mol) in 100 mL of dichloromethane dropwise to the reaction mixture over 30 minutes at room temperature.
-
Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
-
Suspend the resulting solid residue in 200 mL of hexane.
-
Collect the solid product by filtration to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Caption: Workflow for the synthesis of a key PPI intermediate.
Protocol 2: In Vitro H⁺/K⁺ ATPase Inhibition Assay
This protocol provides a representative method for assessing the inhibitory activity of PPIs derived from the pyridine analogs. The assay measures the activity of the proton pump by quantifying the release of phosphate from ATP hydrolysis.
Principle: The H⁺/K⁺ ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi released is proportional to the enzyme's activity. The inhibitory effect of a compound is determined by measuring the reduction in Pi release in its presence.
Materials:
-
Lyophilized H⁺/K⁺ ATPase vesicles (e.g., from porcine gastric mucosa)
-
ATP
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
MgCl₂, KCl
-
Test compounds (PPIs) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATP, MgCl₂, KCl, and test compounds. Prepare the H⁺/K⁺ ATPase vesicle suspension in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, KCl, MgCl₂, and varying concentrations of the test compound. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Activation: Add the H⁺/K⁺ ATPase suspension to each well and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released during the reaction to produce a colored complex.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis:
-
Subtract the absorbance of the negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for the H⁺/K⁺ ATPase inhibition assay.
Conclusion and Future Perspectives
2-Chloromethyl-3,5-dimethylpyridin-4-ol and its analogs are more than just synthetic intermediates; they are the foundational building blocks that define the properties of a major class of therapeutic agents. The primary biological relevance of these compounds is realized through their incorporation into proton pump inhibitors, where they play a crucial role in the irreversible inhibition of the H⁺/K⁺ ATPase.
The structure-activity relationships discussed herein demonstrate that subtle modifications to the pyridine scaffold can lead to significant differences in the stability, potency, and overall efficacy of the final drug product. While the main focus has been on their application in PPIs, the broader biological activities exhibited by pyridine derivatives—ranging from anticancer to antimalarial—suggest that novel analogs of 2-Chloromethyl-3,5-dimethylpyridin-4-ol could be promising leads for new therapeutic areas.
Future research should focus on the synthesis and screening of new analogs with diverse substitutions on the pyridine ring. By correlating these structural changes with a broader range of biological assays, it may be possible to unlock new therapeutic applications for this versatile and valuable class of compounds.
References
-
Khan, S. A., & Asiri, A. M. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Acta Poloniae Pharmaceutica, 69(5), 887-891. Retrieved from [Link]
-
Sroor, F. M., et al. (2023). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1275, 134651. Retrieved from [Link]
-
Ríos-López, K. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. Retrieved from [Link]
-
Bo-Sub, K., & Sung-Gon, K. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(1), 154-174. Retrieved from [Link]
-
Ríos-López, K. L., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3244. Retrieved from [Link]
-
Gouda, A. S., et al. (2011). An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile. Journal of the Chinese Chemical Society, 58(6), 843-853. Retrieved from [Link]
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- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Cost-Benefit Analysis of Routes to 2-Chloromethyl-3,5-dimethylpyridin-4-ol
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloromethyl-3,5-dimethylpyridin-4-ol and its methoxy-protected form, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, are critical building blocks in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1][2][3] The selection of a synthetic route for such intermediates is a strategic decision, balancing factors of cost, yield, purity, safety, environmental impact, and scalability. This guide provides an in-depth comparative analysis of the primary synthetic pathways to this vital pyridine derivative, offering experimental data and expert insights to inform your process development.
Introduction to the Target Molecule
2-Chloromethyl-3,5-dimethylpyridin-4-ol is a heterocyclic compound whose structure is central to the therapeutic action of several blockbuster drugs. The chloromethyl group provides a reactive site for coupling with a benzimidazole moiety, forming the core structure of many PPIs.[4] Given its importance, numerous synthetic strategies have been devised, each with its own set of advantages and disadvantages. This analysis will focus on the most prevalent and industrially relevant approaches.
Comparative Analysis of Synthetic Routes
The synthesis of the target molecule can be broadly categorized into several distinct routes, primarily diverging in their choice of starting material and the strategy for introducing the required functional groups onto the pyridine ring. Below, we dissect the most common pathways.
Route 1: The 3,5-Lutidine Approach
Starting from the readily available 3,5-lutidine (3,5-dimethylpyridine), this approach is one of the most established. However, it branches into a traditional, multi-step process and a more modern, greener alternative.
Traditional Multi-Step Synthesis from 3,5-Lutidine
This classical route involves a sequence of reactions to build the desired functionality around the pyridine core. A representative sequence involves the chlorination of 3,5-lutidine, followed by the introduction of a carboxyl group, methoxylation, reduction, and a final chlorination step.[1] While effective, this pathway is often hampered by the number of steps, which can lead to a lower overall yield and increased production costs.
A Greener, Optimized Route from 3,5-Lutidine
A more contemporary and optimized approach, also starting from 3,5-lutidine, focuses on process intensification and the use of less hazardous reagents. This route proceeds via the formation of 3,5-Dimethyl-4-nitropyridine-1-oxide, which is then converted to the target molecule in a streamlined, three-step process.[1]
A key advantage of this optimized route is the ability to perform the initial steps without isolating the intermediates, which significantly improves productivity and reduces solvent waste.[1] This process is often cited as being more environmentally friendly, cost-effective, and suitable for industrial scale-up.[1]
Logical Flow of the Greener 3,5-Lutidine Route
Caption: Optimized synthesis starting from 3,5-Lutidine.
Route 2: The 2,3,5-Trimethylpyridine (Collidine) Pathway
An alternative starting material is 2,3,5-trimethylpyridine. This route typically involves an initial N-oxidation, followed by nitration, methoxylation, and then a key rearrangement step using acetic anhydride to introduce the hydroxymethyl group.[2][5]
However, this pathway has a significant drawback: the use of acetic anhydride. Acetic anhydride is a controlled substance in many countries due to its use in the illicit production of heroin and improvised explosive devices.[1] This severely limits the commercial viability and scalability of this route, making it unsuitable for large-scale pharmaceutical production.
Route 3: The de novo Pyridone Synthesis
A more complex approach involves the construction of the pyridine ring itself from acyclic precursors. One such method starts with 2-methyl-1-penten-1-alkoxy-3-one.[1] This multi-step synthesis involves the formation of a pyrone intermediate, followed by ammonolysis to a pyridone, and subsequent functional group manipulations.
While academically interesting, this route is generally considered less practical for industrial production due to the large number of steps, potentially low overall yield, and the limited availability of the starting materials.[1]
Head-to-Head Comparison of Viable Routes
For a clear comparison, we will focus on the most promising starting material, 3,5-Lutidine, and the final chlorination step.
| Feature | Greener 3,5-Lutidine Route | Traditional 3,5-Lutidine Route |
| Starting Material | 3,5-Lutidine | 3,5-Lutidine |
| Number of Steps | 3-4 (with non-isolated intermediates) | 5+ |
| Key Reagents | NaOH, Methanol, Dimethyl Sulfate | Thionyl Chloride, Ethyl Pyruvate |
| Reported Yield | High | Moderate to Low |
| Process Intensity | High (telescoped reactions) | Low |
| Scalability | Excellent | Moderate |
| Environmental Impact | Lower solvent usage, fewer steps | Higher solvent usage, more waste |
| Cost-Effectiveness | High | Moderate |
The Critical Final Step: A Comparison of Chlorinating Agents
The conversion of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine to the final chlorinated product is a crucial transformation. The choice of chlorinating agent significantly impacts yield, purity, safety, and cost.
| Chlorinating Agent | Typical Solvent | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) | Dichloromethane | Up to 100%[6] | High | High yield, readily available | Corrosive, releases HCl and SO₂ gas |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | ~76%[2] | >99%[2] | High purity product | Corrosive, toxic |
| Triphosgene | Toluene | >96%[7] | High | Environmentally benign (releases CO₂), simple operation | More expensive than other options |
Expert Recommendation: For laboratory-scale synthesis where yield is paramount, thionyl chloride is an excellent choice.[6] For industrial-scale production, the triphosgene method presents a compelling case due to its high yield, operational simplicity, and improved environmental profile, despite the higher reagent cost.[7]
Experimental Protocols
The following are representative experimental protocols for the most promising synthetic route and the final chlorination step.
Protocol 1: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine (Greener Route Intermediate)
This protocol is a conceptual representation based on the literature.[1]
-
Methoxylation: 3,5-Dimethyl-4-nitropyridine-1-oxide is treated with sodium hydroxide in methanol to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide.
-
Hydroxymethylation: Without isolation, the reaction mixture is then treated with dimethyl sulfate, followed by ammonium persulfate and hydrogen peroxide, to introduce the hydroxymethyl group at the 2-position.
-
Work-up and Isolation: The reaction is quenched, and the product, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, is extracted and purified.
Protocol 2: Chlorination using Thionyl Chloride
This protocol is adapted from a documented procedure.[6][8]
-
Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (0.15 mol) in dichloromethane (400 mL) under an inert atmosphere (e.g., argon).
-
Slowly add a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for an additional 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.
-
Wash the solid with hexane (50 mL) and air-dry to obtain 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
Workflow for the Final Chlorination Step
Caption: Step-by-step chlorination protocol.
Conclusion and Recommendations
Based on a comprehensive analysis of the available synthetic routes, the most cost-effective and industrially viable pathway to 2-Chloromethyl-3,5-dimethylpyridin-4-ol (and its methoxy derivative) originates from 3,5-lutidine . Specifically, the optimized, greener route that minimizes the isolation of intermediates offers significant advantages in terms of yield, process efficiency, and environmental impact.[1]
For the crucial final chlorination step, the choice of reagent depends on the scale of production. Thionyl chloride is highly effective for laboratory and pilot scales, offering excellent yields.[6] For large-scale manufacturing, triphosgene should be strongly considered for its operational simplicity and improved safety and environmental profile.[7]
By carefully selecting the synthetic strategy and optimizing key transformations, researchers and drug development professionals can ensure a robust and economical supply of this essential pharmaceutical intermediate.
References
- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074.
- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
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- 8. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3 [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Chloromethyl-3,5-dimethylpyridin-4-ol
In our commitment to advancing scientific discovery, ensuring the safety of researchers is paramount. This guide provides essential safety and logistical information for handling 2-Chloromethyl-3,5-dimethylpyridin-4-ol (CAS No. 220771-03-9). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to work safely and effectively.
A Note on Scientific Diligence: Addressing Data Gaps
However, the molecular structure, featuring a chlorinated pyridine core, provides valuable clues. Pyridine and its derivatives are known to cause a range of health effects, from irritation to more severe organ damage.[1] The presence of a chloromethyl group can further enhance the reactivity and potential toxicity of the molecule. Therefore, a conservative, safety-first approach is not just recommended, but essential. The protocols outlined in this guide are based on the known hazards of structurally similar compounds and general best practices for handling halogenated heterocyclic compounds.
Hazard Profile and Recommended Precautions
Based on the analysis of related pyridine compounds, researchers should assume that 2-Chloromethyl-3,5-dimethylpyridin-4-ol may cause skin irritation, serious eye irritation, and respiratory irritation.[2][3] Long-term exposure to pyridine compounds can also pose risks to the liver and kidneys.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. |
| Hands | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Latex gloves are not recommended due to potential reactivity. Always inspect gloves for tears or punctures before use. |
| Body | A lab coat, preferably flame-retardant and chemically resistant. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge. | To be used in case of insufficient ventilation or when handling large quantities. A proper fit test is essential. |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical for the safe handling of 2-Chloromethyl-3,5-dimethylpyridin-4-ol. The following diagram and procedural steps outline a self-validating system for managing this chemical in the laboratory.
Caption: Workflow for the safe handling of 2-Chloromethyl-3,5-dimethylpyridin-4-ol.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated laboratory, and ensure a chemical fume hood is available and functioning correctly.[4]
-
Don the appropriate PPE as outlined in the table above.
-
Assemble all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
-
Handling:
-
Handle the solid compound within the fume hood to prevent inhalation of any dust particles.[4]
-
When weighing, use a spatula and handle containers carefully to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[4]
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if you are unsure how to handle it.
-
For small spills, use an inert absorbent material to contain the substance.
-
Place the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.[5]
-
Clean the spill area thoroughly with an appropriate solvent.
-
Disposal Plan: A Responsible Conclusion to Your Research
Proper disposal of 2-Chloromethyl-3,5-dimethylpyridin-4-ol and associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.[5]
-
Solid Waste:
-
Collect any unused solid compound, contaminated absorbent materials, and disposable PPE (such as gloves) in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
-
Liquid Waste:
-
Decontamination:
-
Thoroughly decontaminate all non-disposable glassware and equipment that has come into contact with the compound.
-
The rinsate from decontamination should also be collected as halogenated liquid waste.
-
All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Incineration at high temperatures is often the required disposal method for such compounds to prevent the formation of toxic byproducts.[7]
By adhering to these guidelines, you can confidently and safely incorporate 2-Chloromethyl-3,5-dimethylpyridin-4-ol into your research endeavors, contributing to a culture of safety and scientific excellence.
References
- Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Hossain, M. E. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum and Petrochemical Engineering Research, 1(2), 76-78.
-
NJ Department of Health. HAZARD SUMMARY: PYRIDINE. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
PubChem. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, October). SAFETY DATA SHEET: Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization: Chlorinated Pyridines Category. Retrieved from [Link]
Sources
- 1. Pyridine | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 2. fishersci.se [fishersci.se]
- 3. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine | C9H12ClNO | CID 819992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
